molecular formula C25H23N5O3 B1667070 Bilr 355 CAS No. 380378-81-4

Bilr 355

Cat. No.: B1667070
CAS No.: 380378-81-4
M. Wt: 441.5 g/mol
InChI Key: BEMBRAMZGVDPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BILR 355 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No.

380378-81-4

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C25H23N5O3/c1-3-29-23-19(25(31)28(2)21-9-6-12-26-24(21)29)15-17(16-27-23)11-14-33-22-10-13-30(32)20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3

InChI Key

BEMBRAMZGVDPMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-ethyl-5,11-dihydro-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-b,2',3'-e)(1,4)diazepin-6-one
5,11-dihydro-11-ethyl-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-B,2',3'-E)(1,4)diazepin-6-one
5,11-dihydro-EMODDO
BILR 355
BILR-355
BILR355

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bilr 355 in HIV-1 Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated promising in vitro activity against human immunodeficiency virus type 1 (HIV-1).[1] As a class of antiretroviral drugs, NNRTIs are a critical component of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy against wild-type and resistant strains of HIV-1, and the experimental methodologies used to characterize this compound.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary target of this compound is the HIV-1 reverse transcriptase (RT), a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain termination, this compound and other NNRTIs are allosteric inhibitors.

This compound binds to a hydrophobic pocket located in the p66 subunit of the HIV-1 RT, approximately 10 Å from the catalytic active site. This binding pocket is unique to HIV-1 RT and is not present in human DNA polymerases, which accounts for the high selectivity and low cytotoxicity of NNRTIs. The binding of this compound to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme. This structural alteration, particularly in the "thumb" and "fingers" subdomains of the p66 subunit, results in the repositioning of key amino acid residues within the catalytic site. Consequently, the enzyme's ability to bind to the nucleic acid template and incorporate deoxynucleoside triphosphates (dNTPs) is severely impaired, effectively halting DNA synthesis and preventing the completion of reverse transcription.

HIV_Replication_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription RT-Bilr 355 Complex RT-Bilr 355 Complex Reverse Transcriptase (RT)->RT-Bilr 355 Complex Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Provirus Provirus Integration into Host DNA->Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation New Virions New Virions Viral Proteins->New Virions Assembly This compound This compound This compound->Reverse Transcriptase (RT) Binds to Allosteric Site RT-Bilr 355 Complex->Inhibition Inhibits Reverse Transcription

Figure 2. A generalized experimental workflow for determining the in vitro anti-HIV-1 activity of this compound.

Pharmacokinetics and Metabolism

This compound exhibits a nonlinear pharmacokinetic profile and low oral exposure when administered alone. [2]To enhance its systemic exposure, it has been co-administered with ritonavir, a potent inhibitor of the cytochrome P450 3A (CYP3A) enzyme system. [2]This co-administration leads to a significant increase in the plasma concentrations of this compound.

Interestingly, the metabolism of this compound is complex and involves the gut microbiota. In the presence of ritonavir, a metabolic switching occurs. This compound is first reduced by gut bacteria to an intermediate, which is then oxidized by the host enzyme aldehyde oxidase to form a major metabolite. [2]This highlights the intricate interplay between host enzymes, gut microflora, and co-administered drugs in determining the pharmacokinetic profile of this compound.

Conclusion

This compound is a potent, second-generation non-nucleoside reverse transcriptase inhibitor of HIV-1. Its mechanism of action involves allosteric inhibition of the reverse transcriptase enzyme, leading to the suppression of viral replication. It demonstrates significant activity against both wild-type and NNRTI-resistant strains of HIV-1 in vitro. The complex pharmacokinetic profile of this compound, particularly its interaction with ritonavir and its metabolism by gut bacteria and host enzymes, underscores the importance of comprehensive pharmacological evaluation in the development of new antiretroviral agents. Further research into its resistance profile and clinical efficacy will be crucial in defining its role in the management of HIV-1 infection.

References

Bilr 355 binding site on reverse transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the BILR 355 Binding Site on HIV-1 Reverse Transcriptase

Disclaimer: Publicly available scientific literature does not contain specific experimental data on the binding site of this compound with HIV-1 reverse transcriptase (RT), including its crystal structure or a detailed list of interacting amino acid residues. This guide provides an in-depth overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the mechanism of action of second-generation NNRTIs, which is the class of compounds to which this compound belongs. The information presented herein is based on extensive research on closely related and well-characterized second-generation NNRTIs, such as etravirine and rilpivirine, and is intended to serve as a proxy for understanding the likely binding characteristics of this compound.

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection. Like other NNRTIs, it is a non-competitive inhibitor that binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Second-generation NNRTIs were designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.

Data Presentation

While specific binding affinity data such as Ki or a detailed IC50 profile against a wide panel of mutant viruses are not available for this compound in the public domain, some in vitro efficacy data has been reported.

Table 1: In Vitro Efficacy of this compound against HIV-1

Virus TypeEC50 (ng/mL)
Wild-Type HIV-10.26
Common NNRTI-Resistant HIV-11.5 - 13

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

The NNRTI Binding Pocket: A Proxy for this compound Interaction

NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site of the DNA polymerase domain.[1] This pocket is not present in the absence of an NNRTI and is formed upon inhibitor binding through the repositioning of several amino acid side chains.[1]

The flexibility of second-generation NNRTIs like etravirine and rilpivirine allows them to bind to the NNRTI pocket in multiple conformations.[2][3] This adaptability is key to their activity against a broader range of NNRTI-resistant mutants.[2][4] It is highly probable that this compound shares this characteristic.

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues. Key residues that are known to interact with second-generation NNRTIs include:

  • Entrance: L100, K101, K103, V106, V179, E138 (from the p51 subunit)[1]

  • Core: Y181, Y188, G190, F227, W229, L234[1]

The interaction of second-generation NNRTIs with these residues, particularly through hydrogen bonds and hydrophobic interactions, stabilizes the inhibitor within the pocket.[5] For instance, the diarylpyrimidine structure common to etravirine and rilpivirine allows for a "wobble" within the pocket, accommodating mutations that would sterically hinder the binding of first-generation NNRTIs.[2]

Mechanism of Action and Resistance

The binding of a second-generation NNRTI to the allosteric pocket induces significant conformational changes in the reverse transcriptase enzyme. This leads to the hyper-extension of the "thumb" domain and a distortion of the "primer grip," which is crucial for correctly positioning the nucleic acid substrate for polymerization.[6][7] Ultimately, this prevents the addition of nucleotides to the growing DNA chain.

Resistance to NNRTIs arises from mutations in the amino acid residues that line the binding pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or by altering the electronic environment of the pocket.

Table 2: Key Resistance Mutations for Second-Generation NNRTIs

MutationEffect on Second-Generation NNRTIs
K103NOften confers resistance to first-generation NNRTIs, but second-generation NNRTIs can retain activity.[4]
Y181C/ICommon resistance mutation for first-generation NNRTIs; second-generation NNRTIs are designed to be active against these mutants.[8]
E138KCan reduce susceptibility to rilpivirine and etravirine.[9]
M184IWhen present with other mutations, can contribute to rilpivirine resistance.[9]
Y188LCan reduce susceptibility to etravirine and rilpivirine.[4]
L100I + K103NThis combination of mutations can reduce the susceptibility to rilpivirine.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols for key experiments used in the characterization of NNRTIs.

Protocol 1: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (purified)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the test compound dilution or DMSO (for control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with TCA and then ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro Selection of NNRTI-Resistant HIV-1

This protocol is used to generate and identify viral mutations that confer resistance to an NNRTI.

Materials:

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • p24 antigen ELISA kit

  • DNA sequencing reagents and equipment

Methodology:

  • Infect susceptible host cells with a known amount of HIV-1.

  • Culture the infected cells in the presence of the test compound at a starting concentration around its EC50.

  • Monitor viral replication by measuring p24 antigen levels in the culture supernatant.

  • When viral replication is detected (breakthrough), harvest the virus-containing supernatant.

  • Use the harvested virus to infect fresh cells, and increase the concentration of the test compound (typically 2- to 3-fold).

  • Repeat this passage process for multiple rounds, gradually escalating the drug concentration.

  • Once the virus can replicate at a significantly higher drug concentration compared to the starting concentration, isolate the viral RNA from the supernatant.

  • Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

  • Sequence the amplified DNA to identify mutations that have arisen in the reverse transcriptase gene.

  • These mutations are then further characterized for their contribution to the resistance phenotype.

Mandatory Visualization

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Catalytic_Site Polymerase Catalytic Site Inhibition Inhibition of DNA Polymerization Catalytic_Site->Inhibition NNRTI_Pocket Allosteric NNRTI Binding Pocket Conformational_Change Conformational Change (Thumb Hyper-extension, Primer Grip Distortion) NNRTI_Pocket->Conformational_Change Induces BILR_355 This compound (NNRTI) BILR_355->NNRTI_Pocket Binds to Conformational_Change->Catalytic_Site Distorts

Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.

NNRTI_Resistance_Selection_Workflow Start Infect Cells with Wild-Type HIV-1 Culture Culture with this compound (Initial Concentration) Start->Culture Monitor Monitor Viral Replication (p24 ELISA) Culture->Monitor Breakthrough Viral Breakthrough? Monitor->Breakthrough Breakthrough->Monitor No Harvest Harvest Virus Breakthrough->Harvest Yes Increase_Conc Increase this compound Concentration Harvest->Increase_Conc Sequence Sequence RT Gene of Resistant Virus Harvest->Sequence Passage Infect Fresh Cells Increase_Conc->Passage Passage->Culture

Caption: General workflow for in vitro selection of NNRTI-resistant HIV-1.

References

An In-depth Technical Guide to the NNRTI Class of Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone class of antiretroviral drugs used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a critical component of Highly Active Antiretroviral Therapy (HAART), these small hydrophobic molecules are potent, non-competitive inhibitors of reverse transcriptase (RT), a viral enzyme essential for the replication of HIV.[2][3] Unlike their counterparts, the Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and are not incorporated into the nascent viral DNA chain.[3][4] Instead, they bind to a distinct, allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.[1][5] The first generation of NNRTIs, including nevirapine and efavirenz, became integral to combination therapy regimens.[1] Subsequent development has led to next-generation agents like etravirine, rilpivirine, and doravirine, which offer improved resistance profiles and tolerability.[6]

Mechanism of Action

The primary function of HIV-1 reverse transcriptase is to convert the single-stranded viral RNA genome into double-stranded DNA, a process known as reverse transcription. This is a critical step for the subsequent integration of the viral DNA into the host cell's genome.[7]

NNRTIs function by binding directly to a hydrophobic pocket located on the p66 subunit of the HIV-1 RT heterodimer.[5] This site, known as the NNRTI-binding pocket (NNRTI-BP), is situated approximately 10 Å away from the polymerase active site.[5] The binding of an NNRTI to this allosteric site is non-competitive with respect to the nucleoside triphosphate substrates.[3] This interaction induces a conformational change in the three-dimensional structure of the enzyme, distorting the positioning of key residues within the polymerase active site.[2] This structural alteration severely limits the mobility of the RT's "thumb" and "finger" subdomains, which are crucial for the polymerization process, thereby inhibiting the synthesis of viral DNA.[3]

NNRTI_Mechanism_of_Action cluster_0 HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase (RT) (p66/p51) HIV_RNA->RT Template Binding RT_NNRTI_Complex RT-NNRTI Complex (Inactive Conformation) RT->RT_NNRTI_Complex Non-competitive binding at NNRTI-BP DNA_Synthesis Viral DNA Synthesis RT->DNA_Synthesis Catalyzes NNRTI_Drug NNRTI Drug NNRTI_Drug->RT_NNRTI_Complex NNRTI_BP Allosteric NNRTI Binding Pocket Inhibition Inhibition Viral_DNA Viral DNA (Not Formed) DNA_Synthesis->Viral_DNA Inhibition->DNA_Synthesis Blocks Polymerization

Caption: Mechanism of NNRTI action on HIV-1 Reverse Transcriptase.

FDA-Approved NNRTIs

Five NNRTIs have received approval from the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection. These can be broadly categorized into first and second-generation agents, with the latter typically exhibiting a higher barrier to resistance.

Generic Name (Abbreviation)Brand Name(s)FDA Approval DateGeneration
Nevirapine (NVP)Viramune, Viramune XR1996First
Efavirenz (EFV)SustivaSeptember 17, 1998[8]First
Etravirine (ETR)Intelence2008[3]Second
Rilpivirine (RPV)EdurantMay 20, 2011[3][9]Second
Doravirine (DOR)PifeltroAugust 30, 2018[8]Second
Brand has been discontinued, but generic versions are available.

Pharmacokinetics and Metabolism

NNRTIs are a chemically diverse group, which is reflected in their pharmacokinetic profiles. Generally, they are orally administered and do not require intracellular activation.[4] A key characteristic of this class is their metabolism through the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2B6.[4][10] This makes them susceptible to significant drug-drug interactions, as they can act as inducers, inhibitors, or substrates of these enzymes.[4]

Table 4.1: Comparative Pharmacokinetic Parameters of Approved NNRTIs

ParameterDoravirine (DOR)Efavirenz (EFV)Etravirine (ETR)Nevirapine (NVP)Rilpivirine (RPV)
Bioavailability (%) ~64[11]Not DeterminedFood Dependent[12]>90[13]Food Dependent[1]
Tmax (hours) 1 - 4[3]~5[14]~4[8]~4~4[15]
Protein Binding (%) ~76[11]>99[4]>99.9[12]~60[13]~99.7
Terminal Half-life (t½, hours) ~15[11]40 - 55 (multiple dose)[4]30 - 40[8]25 - 30 (multiple dose)[6]~50[1]
Metabolism CYP3A4[11]CYP2B6, CYP3A4[16]CYP3A, CYP2C9, CYP2C19[8]CYP3A4, CYP2B6[10]CYP3A[1]
Food Effect Can be taken with or without food[11]Take on empty stomach[14]Must be taken with a meal[12]No significant effectMust be taken with a meal[1]

Mechanisms of Resistance

A significant clinical limitation of NNRTIs, particularly the first-generation agents, is the rapid development of high-level resistance, often from a single point mutation in the reverse transcriptase gene (pol).[17] These mutations occur within or near the NNRTI-binding pocket, sterically hindering the drug's ability to bind or altering the pocket's conformational dynamics, thereby reducing the drug's affinity and inhibitory effect.[12][17]

Common resistance-associated mutations include K103N, Y181C, G190A, L100I, V106A/M, and Y188C/H/L.[3][17] The K103N mutation, for instance, is one of the most frequent and confers broad cross-resistance to first-generation NNRTIs like nevirapine and efavirenz.[17] Second-generation NNRTIs such as etravirine and rilpivirine were designed with greater conformational flexibility, allowing them to bind effectively to the RT enzyme even in the presence of some of these common mutations, thus presenting a higher genetic barrier to resistance.[6]

NNRTI_Resistance_Mechanism HIV_Replication HIV Replication in presence of NNRTI Selection_Pressure Selective Pressure from Drug HIV_Replication->Selection_Pressure Resistant_Mutation Resistance Mutation (e.g., K103N, Y181C) Selection_Pressure->Resistant_Mutation Selects for Random_Mutation Random Mutation in Reverse Transcriptase Gene Random_Mutation->Resistant_Mutation Leads to Altered_Pocket Altered NNRTI Binding Pocket Resistant_Mutation->Altered_Pocket Causes Reduced_Binding Reduced NNRTI Binding Affinity Altered_Pocket->Reduced_Binding RT_Function_Restored RT Function Restored (Viral Replication Continues) Reduced_Binding->RT_Function_Restored Results in

Caption: Logical pathway for the development of NNRTI resistance.

Table 5.1: In Vitro Activity of Select NNRTIs Against Wild-Type and Mutant HIV-1

CompoundHIV-1 StrainIC₅₀ (nM) - Fold Change vs. WT
Efavirenz Wild-Type1.7
K103N50 (>29-fold)
Y181C25 (>14-fold)
Etravirine Wild-Type0.9
K103N1.2 (1.3-fold)
Y181C2.7 (3-fold)
Doravirine Wild-Type12
K103N21 (1.75-fold)
Y181C31 (2.6-fold)
Note: IC₅₀ values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols: NNRTI Efficacy Assessment

Assay: HIV-1 Reverse Transcriptase Activity (Colorimetric ELISA)

Objective: To determine the in vitro 50% inhibitory concentration (IC₅₀) of a candidate NNRTI against recombinant HIV-1 reverse transcriptase.

Principle: This assay quantifies the synthesis of DNA by RT using a poly(A) RNA template and an oligo(dT) primer. The reaction incorporates digoxigenin (DIG)- and biotin-labeled nucleotides into the newly synthesized DNA strand. The biotinylated DNA is then captured on a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG labels. Finally, a peroxidase substrate (e.g., ABTS) is introduced, producing a colorimetric signal that is proportional to the amount of DNA synthesized. The presence of an effective NNRTI will reduce the signal intensity.[18][19]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)

  • Test NNRTI compound (dissolved in DMSO)

  • Streptavidin-coated 96-well microplates

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Template/Primer: Poly(A) x Oligo(dT)₁₅

  • Nucleotide Mix: dATP, dCTP, dGTP, biotin-dUTP, DIG-dUTP

  • Lysis Buffer (for stopping the reaction)

  • Anti-DIG-Peroxidase (POD) antibody conjugate

  • Washing Buffer (e.g., PBS with Tween-20)

  • Peroxidase Substrate (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader (405 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test NNRTI in reaction buffer. Include a "no drug" control (vehicle only) and a "no enzyme" background control.

  • Reaction Setup: To each well of the microplate, add the reaction mixture containing the template/primer, nucleotide mix, and the appropriate NNRTI dilution.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the background controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Reaction Termination & Capture: Stop the reaction by adding lysis buffer. Transfer the reaction lysates to the streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with washing buffer to remove unbound components.

  • Antibody Binding: Add the Anti-DIG-POD working solution to each well and incubate for 1 hour at 37°C.

  • Final Wash: Repeat the washing step (step 6) to remove unbound antibody.

  • Signal Development: Add the peroxidase substrate to each well and incubate at room temperature (15-30 minutes) until sufficient color develops.

  • Measurement: Stop the reaction if necessary and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average background absorbance from all other readings.

    • Calculate the percent inhibition for each NNRTI concentration relative to the "no drug" control.

    • Plot the percent inhibition versus the log of the NNRTI concentration and use non-linear regression analysis to determine the IC₅₀ value.

Experimental_Workflow_RT_Assay start Start prep_nnrti Prepare Serial Dilutions of NNRTI start->prep_nnrti setup_rxn Add Reaction Mix (Template, Nucleotides, NNRTI) to Wells prep_nnrti->setup_rxn add_rt Add Recombinant HIV-1 RT setup_rxn->add_rt incubate_37_1 Incubate at 37°C (DNA Synthesis) add_rt->incubate_37_1 capture Transfer to Streptavidin Plate & Incubate (Capture DNA) incubate_37_1->capture wash_1 Wash Plate capture->wash_1 add_ab Add Anti-DIG-POD Antibody & Incubate wash_1->add_ab wash_2 Wash Plate add_ab->wash_2 add_sub Add Substrate & Develop Signal wash_2->add_sub read_plate Read Absorbance (405 nm) add_sub->read_plate analyze Calculate % Inhibition & Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Experimental workflow for an ELISA-based HIV-1 RT inhibition assay.

References

Bilr 355 and its role as a second-generation NNRTI

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BILR 355: A Second-Generation NNRTI

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a member of the dipyridodiazepinone series, this compound demonstrated potent antiviral activity against wild-type HIV-1 and, notably, against viral strains resistant to first-generation NNRTIs.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, resistance profile, pharmacokinetics, and metabolic pathways. The information is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Mechanism of Action

Like other NNRTIs, this compound inhibits the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication and integration into the host genome. NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its function.[3]

The following diagram illustrates the general mechanism of action for NNRTIs, including this compound.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Binds Proviral_DNA Proviral DNA RT->Proviral_DNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Substrate BILR_355 This compound BILR_355->RT Allosteric Inhibition

NNRTI Mechanism of Action

Antiviral Activity and Resistance Profile

This compound has demonstrated potent activity against wild-type HIV-1 and maintains significant activity against a variety of NNRTI-resistant mutants.

Quantitative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) of this compound against wild-type and resistant HIV-1 strains.

HIV-1 StrainEC50 (ng/mL)
Wild-Type0.26[1]
NNRTI-Resistant Viruses (Range)1.5 - 13[1]
Resistance Profile

A key advantage of second-generation NNRTIs like this compound is their improved resistance profile compared to first-generation agents such as nevirapine and efavirenz. This compound has shown a low level of cross-resistance to a broad spectrum of viruses that are highly resistant to these earlier NNRTIs.[1]

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in healthy volunteers, both as a single agent and in combination with the pharmacokinetic enhancer ritonavir.

This compound Administered Alone

When administered alone, this compound is rapidly absorbed and eliminated.[1][4] The pharmacokinetics are nonlinear, with a more than dose-proportional increase in exposure at higher doses, likely due to saturated absorption and/or elimination processes.[1][4]

Table 1: Pharmacokinetic Parameters of Single-Dose this compound (Oral Solution) in Healthy Volunteers [1]

Dose (mg)Tmax (h, median)t1/2 (h, mean)Cmax (ng/mL, mean)AUC0-∞ (ng·h/mL, mean)CL/F (L/h, mean)
52.05.0-36.3-
12.5-4.1--246
25-3.4---
50-2.5---
75-2.2---
1000.51.9-1308.479.2
This compound Co-administered with Ritonavir

Coadministration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly improves the pharmacokinetic profile of this compound.[4] This boosting strategy leads to increased plasma concentrations and a longer half-life, allowing for less frequent dosing.[3][4]

Table 2: Pharmacokinetic Parameters of this compound Co-administered with Ritonavir (100 mg) in Healthy Volunteers [3][4][5]

This compound DoseFormulationDosing ScheduleTmax (h, mean)t1/2 (h, mean)Cmax,ss (ng/mL)AUCτ,ss (h·ng/mL)Cmin,ss (ng/mL)
5-50 mgSolutionOnce Daily1.3 - 516 - 20---
50-250 mgTabletOnce Daily1.3 - 516 - 20---
150 mgTabletTwice Daily1.3 - 516 - 201,50012,500570

Metabolism

The metabolism of this compound is complex and involves several enzymatic pathways. When administered alone, it is extensively metabolized by CYP3A4.[5][6] However, when co-administered with ritonavir, an alternative metabolic pathway becomes prominent, a phenomenon known as metabolic switching.[6]

This metabolic switching involves the reduction of this compound to an intermediate, BILR 402, by gut bacteria. BILR 402 is then oxidized by aldehyde oxidase to form BILR 516, which becomes a disproportionate human metabolite.[7]

The following diagram illustrates the metabolic pathway of this compound when co-administered with ritonavir.

BILR_355_Metabolism BILR_355 This compound CYP3A4 CYP3A4 Metabolism BILR_355->CYP3A4 Primary Pathway (unboosted) Gut_Bacteria Gut Bacteria (Reduction) BILR_355->Gut_Bacteria Alternative Pathway (boosted) Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits BILR_402 BILR 402 (Intermediate) Gut_Bacteria->BILR_402 Aldehyde_Oxidase Aldehyde Oxidase (Oxidation) BILR_402->Aldehyde_Oxidase BILR_516 BILR 516 (Disproportionate Metabolite) Aldehyde_Oxidase->BILR_516

Metabolic Pathway of this compound with Ritonavir

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in their entirety. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

Antiviral Activity Assay (Cell-based)

The EC50 values for this compound were likely determined using a cell-based assay. A common method involves the use of a reporter cell line, such as TZM-bl cells, which express HIV-1 receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

Antiviral_Assay Start Start Prepare_Cells Plate TZM-bl cells Start->Prepare_Cells Add_Drug Add serial dilutions of this compound Prepare_Cells->Add_Drug Infect_Cells Infect with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Calculate_EC50 Calculate EC50 values Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Workflow for Antiviral Activity Assay
Pharmacokinetic Study in Healthy Volunteers

Pharmacokinetic parameters were determined through clinical trials involving healthy volunteers. These studies typically involve the following steps:

PK_Study Start Start Screening Screen and enroll healthy volunteers Start->Screening Dosing Administer single or multiple doses of this compound +/- Ritonavir Screening->Dosing Blood_Sampling Collect blood samples at pre-defined time points Dosing->Blood_Sampling Safety_Monitoring Monitor for adverse events Dosing->Safety_Monitoring Plasma_Analysis Analyze plasma concentrations of this compound and metabolites Blood_Sampling->Plasma_Analysis PK_Modeling Perform pharmacokinetic modeling to determine parameters Plasma_Analysis->PK_Modeling End End PK_Modeling->End Safety_Monitoring->End

Workflow for a Pharmacokinetic Study

Conclusion

This compound is a potent second-generation NNRTI with a favorable resistance profile against HIV-1 strains resistant to earlier drugs in its class. Its pharmacokinetic properties are significantly enhanced by co-administration with ritonavir, although this leads to a notable metabolic switching event. The data presented in this guide underscore the potential of this compound as an antiretroviral agent and highlight the complex metabolic pathways that can influence drug development. Further research and clinical trials would be necessary to fully elucidate its efficacy and safety profile in HIV-1 infected individuals.

References

Understanding the basics of HIV-1 reverse transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core of HIV-1 Reverse Transcriptase

Introduction to HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT) is a pivotal enzyme in the viral life cycle, responsible for converting the single-stranded RNA genome of the virus into a double-stranded DNA molecule.[1][2][3] This process, known as reverse transcription, is a hallmark of retroviruses and is essential for the integration of the viral genetic material into the host cell's genome.[1][2] The integrated viral DNA, or provirus, can then be transcribed and translated by the host cell's machinery to produce new viral particles.[2] Due to its critical role in viral replication, HIV-1 RT is a primary target for antiretroviral therapy.[3][4] More than half of the currently approved drugs for treating HIV-1 infections are inhibitors of this enzyme.[1][5]

Structure of HIV-1 Reverse Transcriptase

HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa), which are derived from the cleavage of the Gag-Pol polyprotein by the viral protease.[5][6] The two subunits share a common N-terminus, but the p51 subunit lacks the C-terminal Ribonuclease H (RNase H) domain present in the p66 subunit.[5][6]

The p66 subunit is catalytically active and contains both the DNA polymerase and RNase H active sites.[5] It has a conformation often described as a right hand, with subdomains named fingers, palm, and thumb.[7] The p51 subunit, despite having the same primary sequence as the N-terminal portion of p66, has a different three-dimensional structure and is catalytically inactive, playing a more structural role.[8] The polymerase active site is located in the palm subdomain of p66 and contains three critical aspartic acid residues (D110, D185, and D186) that coordinate the catalytic metal ions.[5] The RNase H active site is situated at the C-terminus of the p66 subunit.[5]

Enzymatic Functions and Mechanism of Reverse Transcription

HIV-1 RT possesses three distinct enzymatic activities that work in concert to accomplish reverse transcription:

  • RNA-dependent DNA polymerase activity: Synthesizes a complementary DNA (cDNA) strand using the viral RNA genome as a template.[4][9]

  • Ribonuclease H (RNase H) activity: Specifically degrades the RNA strand of the intermediate RNA:DNA hybrid.[3][6][9]

  • DNA-dependent DNA polymerase activity: Synthesizes the second, complementary DNA strand, resulting in a double-stranded DNA molecule.[2][4]

The process of reverse transcription is complex and involves several key steps, initiated from a host-derived tRNA molecule (tRNALys3) that acts as a primer.[5][10]

HIV_Reverse_Transcription cluster_0 HIV-1 Reverse Transcription Pathway start Viral RNA Genome + tRNA Primer minus_strand_synthesis (-) Strand DNA Synthesis (RNA-dependent DNA polymerase) start->minus_strand_synthesis Initiation rna_degradation RNA Degradation (RNase H activity) minus_strand_synthesis->rna_degradation Forms RNA:DNA hybrid plus_strand_synthesis (+) Strand DNA Synthesis (DNA-dependent DNA polymerase) rna_degradation->plus_strand_synthesis Removes RNA template dsDNA Double-stranded Viral DNA plus_strand_synthesis->dsDNA Completion RT_Inhibitor_Mechanisms cluster_1 Mechanisms of HIV-1 RT Inhibition cluster_NRTI NRTI Mechanism cluster_NNRTI NNRTI Mechanism RT HIV-1 RT DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Binding_pocket Allosteric Binding Pocket RT->Binding_pocket NRTI NRTI (e.g., Zidovudine) NRTI_TP NRTI-TP (Active form) NRTI->NRTI_TP Cellular phosphorylation NRTI_TP->DNA_synthesis Competes with dNTPs Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation Chain_termination->RT Inhibits NNRTI NNRTI (e.g., Nevirapine) NNRTI->Binding_pocket Binds to Conformational_change Conformational Change in RT Binding_pocket->Conformational_change Induces Conformational_change->RT Inhibits RT_Assay_Workflow cluster_2 Workflow for Colorimetric RT Activity Assay A 1. Coat microplate wells with Poly(A) RNA template B 2. Add sample and reaction mix (labeled dNTPs) A->B C 3. Incubate to allow DNA synthesis B->C D 4. Wash to remove unincorporated nucleotides C->D E 5. Add Anti-DIG-Peroxidase (binds to labeled DNA) D->E F 6. Wash to remove unbound antibody E->F G 7. Add colorimetric substrate (e.g., TMB) F->G H 8. Measure absorbance (Color intensity ∝ RT activity) G->H

References

An In-depth Technical Guide to the Metabolism of BILR 355 and its Metabolites, BILR 402 and BILR 516

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of human immunodeficiency virus (HIV) infection.[1] It has shown potent in vitro activity against wild-type HIV-1 and various NNRTI-resistant strains.[1] A key aspect of the clinical development of this compound has been the understanding of its metabolic fate, particularly when co-administered with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This co-administration leads to a significant "metabolic switching" event, resulting in the formation of two major metabolites, BILR 402 and BILR 516.[2] This guide provides a comprehensive overview of the available data on this compound and its metabolites, including their pharmacokinetic profiles, the unique metabolic pathway, and relevant experimental protocols.

Data Presentation

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers, both as a single agent and in combination with ritonavir. The co-administration of ritonavir significantly increases the exposure and half-life of this compound.

Table 1: Single Dose Pharmacokinetic Parameters of this compound in Healthy Volunteers [1]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)t1/2 (h)
516.30.536.35.0
12.560.11.0148.44.1
25158.21.0368.13.4
50416.71.5871.22.5
75488.11.5895.82.2
100851.62.01308.41.9

Data presented as mean values.

Table 2: Pharmacokinetic Parameters of this compound (150 mg BID) Co-administered with Ritonavir (100 mg BID) at Steady State [3]

ParameterValue
Cmax,ss (ng/mL)1,500
Cmin,ss (ng/mL)570
AUCτ,ss (h·ng/mL)12,500
Tmax,ss (h)1.3 - 5
t1/2,ss (h)16 - 20

Cmax,ss: Maximum concentration at steady state; Cmin,ss: Minimum concentration at steady state; AUCτ,ss: Area under the curve over a dosing interval at steady state; Tmax,ss: Time to maximum concentration at steady state; t1/2,ss: Half-life at steady state.

Antiviral Activity of this compound

This compound has demonstrated potent activity against wild-type and NNRTI-resistant HIV-1 strains.

Table 3: In Vitro Antiviral Activity of this compound [1]

Virus StrainEC50 (ng/mL)
Wild-type HIV-10.26
Common NNRTI-resistant viruses1.5 - 13

EC50: 50% effective concentration.

Data on Metabolites BILR 402 and BILR 516

Metabolic Pathway of this compound

The metabolism of this compound undergoes a significant shift in the presence of ritonavir. Under normal conditions, this compound is primarily metabolized by CYP3A4. However, when CYP3A4 is inhibited by ritonavir, an alternative pathway involving gut microbiota and aldehyde oxidase becomes dominant.

This metabolic switching is a critical consideration in the development of this compound and highlights the complex interplay between host enzymes, gut microflora, and co-administered drugs.

BILR_Metabolism cluster_gut Gut Lumen cluster_systemic Systemic Circulation / Tissues BILR355 This compound Gut Bacteria Gut Bacteria BILR355->Gut Bacteria Reduction BILR402 BILR 402 Aldehyde Oxidase Aldehyde Oxidase BILR402->Aldehyde Oxidase Oxidation BILR516 BILR 516 Gut Bacteria->BILR402 Aldehyde Oxidase->BILR516

Caption: Metabolic pathway of this compound to BILR 402 and BILR 516.

Experimental Protocols

Detailed, specific experimental protocols for the analysis of this compound and its metabolites are not fully available in the public literature. The following sections provide representative methodologies for the key experiments based on the available information and standard practices in the field.

Quantification of this compound and Metabolites in Biological Matrices

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma and urine.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions (Representative):

  • HPLC System: A system capable of delivering a stable gradient flow.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, BILR 402, BILR 516, and the internal standard.

HPLC_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC-MS/MS Analysis Reconstitution->Injection

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

In Vitro Metabolism by Gut Bacteria

This assay is designed to assess the reductive metabolism of this compound by gut microbiota.

1. Preparation of Fecal Slurry:

  • Collect fresh fecal samples from healthy human donors.

  • Homogenize the fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).

  • Prepare a 10-20% (w/v) fecal slurry under anaerobic conditions (e.g., in an anaerobic chamber).

2. Incubation:

  • In an anaerobic environment, add this compound to the fecal slurry to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, collect an aliquot of the incubation mixture.

3. Sample Analysis:

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Process the samples as described in the quantification protocol above.

  • Analyze the samples by HPLC-MS/MS to monitor the depletion of this compound and the formation of BILR 402.

In Vitro Metabolism by Aldehyde Oxidase

This assay evaluates the oxidative metabolism of BILR 402 by aldehyde oxidase, typically using human liver cytosol.

1. Incubation Mixture:

  • Prepare a reaction mixture containing human liver cytosol (e.g., 0.5-1 mg/mL protein) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Add BILR 402 to the mixture to a final concentration of 1-10 µM.

2. Incubation:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (BILR 402).

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, collect an aliquot of the incubation mixture.

3. Sample Analysis:

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Process the samples for HPLC-MS/MS analysis as previously described.

  • Monitor the depletion of BILR 402 and the formation of BILR 516.

Conclusion

The metabolic profile of this compound is a compelling example of how drug-drug interactions and the gut microbiome can profoundly alter the disposition of a therapeutic agent. The ritonavir-induced metabolic switch from CYP3A4-mediated metabolism to a pathway involving gut bacteria and aldehyde oxidase leads to the formation of the major metabolite BILR 516. While significant progress has been made in elucidating this pathway and the pharmacokinetics of the parent drug, further research is needed to fully characterize the pharmacokinetic profile and biological activity of the metabolites BILR 402 and BILR 516. A comprehensive understanding of these metabolites is essential for the continued development and safe and effective use of this compound and other drugs that may be subject to similar metabolic switching phenomena.

References

In Vitro Antiviral Activity of Bilr 355: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Core Antiviral Activity Data

This compound has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy extends to both wild-type and NNRTI-resistant strains of the virus.

Quantitative Summary of In Vitro Efficacy

The following tables summarize the key quantitative data regarding the in vitro antiviral activity of this compound.

Parameter Virus Strain 50% Effective Concentration (EC50) Reference
EC50Wild-Type HIV-10.26 ng/mL[1]

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

Parameter Virus Strain Type EC50 Range Reference
EC50Common NNRTI-resistant HIV-11.5 to 13 ng/mL[1]

Table 2: In Vitro Activity of this compound against NNRTI-Resistant HIV-1

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3]

Diagram: Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Binds Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Host Chromosome Host Chromosome Provirus->Host Chromosome This compound (NNRTI) This compound (NNRTI) This compound (NNRTI)->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by this compound.

Experimental Protocols

While specific, detailed protocols for the in vitro testing of this compound are not exhaustively detailed in the available literature, this section outlines the general methodologies commonly employed for assessing the antiviral activity of NNRTIs against HIV-1.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the EC50 of this compound, the concentration at which it inhibits 50% of viral replication.

General Procedure:

  • Cell Culture: Susceptible host cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells (PBMCs)) are cultured under appropriate conditions.

  • Virus Infection: A known amount of HIV-1 (either a laboratory-adapted strain or a clinical isolate) is added to the cell cultures in the presence of varying concentrations of this compound.

  • Incubation: The infected cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:

    • p24 Antigen Levels: The amount of the viral core protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Reverse Transcriptase (RT) Activity: The activity of the RT enzyme in the culture supernatant is quantified.

    • Cytopathic Effect (CPE): The virus-induced cell killing is measured using a cell viability assay (e.g., MTT or XTT assay).

  • Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: General Workflow for Cell-Based HIV-1 Replication Assay

HIV_Replication_Assay_Workflow A 1. Seed susceptible host cells in a multi-well plate. B 2. Prepare serial dilutions of this compound. A->B C 3. Add this compound dilutions and a known amount of HIV-1 to the cells. B->C D 4. Incubate for 3-7 days. C->D E 5. Quantify viral replication (e.g., p24 ELISA). D->E F 6. Calculate the percentage of inhibition and determine the EC50. E->F

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Objective: To determine the IC50 of this compound, the concentration at which it inhibits 50% of the RT enzyme's activity.

General Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP or a fluorescent analog).

  • Compound Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis by the RT enzyme.

  • Quantification of RT Activity: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • Data Analysis: The percentage of inhibition of RT activity at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound demonstrates potent in vitro antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor is well-established. The experimental protocols outlined in this guide provide a general framework for the in vitro evaluation of such compounds. The quantitative data presented underscore the potential of this compound as an antiretroviral agent, warranting further investigation and development.

References

Preliminary Efficacy of Bilr 355: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on the efficacy of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer a thorough understanding of this investigational compound.

Data Presentation: In Vitro Efficacy of this compound BS

The in vitro antiviral activity of this compound BS has been evaluated against both wild-type and a range of NNRTI-resistant HIV-1 strains. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound BS against Wild-Type and NNRTI-Resistant HIV-1

Virus StrainEC50 (ng/mL)EC50 (nM)Fold Change (FC) vs. Wild-Type
Wild-Type (NL4-3)0.260.541.0
Common NNRTI-Resistant Mutants
K103N1.5 - 133.1 - 27.2~6 - 50
Y181C1.5 - 133.1 - 27.2~6 - 50
K103N/Y181C1.5 - 133.1 - 27.2~6 - 50

Data sourced from presentations at the 12th Conference on Retroviruses and Opportunistic Infections (CROI) 2005, Abstract 558 by Bonneau and colleagues, and a 2008 publication in Antimicrobial Agents and Chemotherapy by Huang et al.[1][2]

Table 2: Activity of this compound BS against a Panel of NNRTI-Resistant Clinical Isolates

Resistance Profile of Clinical IsolatesPercentage of Isolates with FC ≤ 10 to this compound BS
Randomly selected NNRTI-resistant viruses (n=225)63%
Isolates with a single NNRTI-associated mutation (n=76)88%

Data from the PhenoSense assay performed on clinical isolates, as presented at CROI 2005 (Abstract 558).

Experimental Protocols

In Vitro Antiviral Activity Assessment (PhenoSense™ Assay)

The in vitro antiviral activity of this compound BS against HIV-1 was determined using the PhenoSense™ HIV drug susceptibility assay. This recombinant virus assay provides a direct and quantitative measure of drug susceptibility.

Methodology:

  • Viral RNA Isolation and Amplification: Protease (PR) and reverse transcriptase (RT) coding sequences were isolated from patient-derived HIV-1 or laboratory strains. These sequences were then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of Recombinant Test Vectors: The amplified patient- or strain-derived PR and RT sequences were inserted into a proprietary HIV-1 genomic vector that contains a firefly luciferase reporter gene.

  • Production of Recombinant Virus: The recombinant vectors were used to transfect human host cells, leading to the production of single-cycle infectious viral particles. These particles contained the patient-derived PR and RT enzymes.

  • Drug Susceptibility Testing: The recombinant viruses were used to infect target cells in the presence of serial dilutions of this compound BS.

  • Quantification of Viral Replication: Viral replication was quantified by measuring the expression of the luciferase reporter gene.

  • Determination of EC50: The 50% effective concentration (EC50) was calculated as the concentration of the drug that inhibited viral replication by 50% compared to a no-drug control. The fold change in resistance was determined by comparing the EC50 for the test virus to that of a wild-type reference strain.

Pharmacokinetic and Safety Study in Healthy Volunteers

Two single-center, double-blind, placebo-controlled, parallel dose-escalation studies were conducted to evaluate the pharmacokinetics and safety of oral this compound.[1]

Study Design:

  • Study 1: this compound Alone: Healthy male volunteers received single ascending oral doses of this compound (1, 5, 12.5, 25, 50, 75, and 100 mg) or placebo.

  • Study 2: this compound with Ritonavir: Healthy male volunteers received single ascending oral doses of this compound (5, 12.5, 25, 50, and 87.5 mg) co-administered with 100 mg of ritonavir, a pharmacokinetic enhancer.

Inclusion Criteria:

  • Healthy HIV-negative adult male volunteers.

  • Age: 21 to 50 years.

  • Body Mass Index (BMI): 18.5 to 29.9 kg/m ².

Pharmacokinetic Sampling:

  • Blood samples were collected at predose and at multiple time points up to 144 hours post-dose.

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Assessments:

  • Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.

Phase II Clinical Trial in HIV-1 Infected Patients (NCT00294372)

A Phase II, randomized, double-blind, placebo-controlled study was designed to evaluate the antiviral activity, safety, and pharmacokinetics of this compound BS in HIV-1 infected patients who were failing their current NNRTI-containing regimen.

Primary Objective:

  • To assess the change in plasma HIV-1 RNA levels from baseline after 14 days of treatment.

Key Inclusion Criteria:

  • HIV-1 infected adults.

  • Currently on a failing NNRTI-based antiretroviral regimen.

  • Plasma HIV-1 RNA > 1,000 copies/mL.

Dosing:

  • The specific doses of this compound BS used in this study are not publicly available.

Mandatory Visualizations

Mechanism of Action: NNRTI Signaling Pathway

Caption: Mechanism of Action of this compound as an NNRTI.

Metabolic Pathway of this compound with Ritonavir Co-administration

BILR355_Metabolism Bilr_355 This compound CYP3A4_Metabolism CYP3A4-mediated Metabolism Bilr_355->CYP3A4_Metabolism Gut_Bacteria_Reduction Gut Bacteria (Reduction) Bilr_355->Gut_Bacteria_Reduction Ritonavir Ritonavir Ritonavir->CYP3A4_Metabolism Inhibition BILR_402 BILR 402 (Reduced Intermediate) Gut_Bacteria_Reduction->BILR_402 Aldehyde_Oxidase Aldehyde Oxidase (Oxidation) BILR_402->Aldehyde_Oxidase BILR_516 BILR 516 (Disproportionate Metabolite) Aldehyde_Oxidase->BILR_516

Caption: Metabolic pathway of this compound with ritonavir.

References

Methodological & Application

Application Notes and Protocols for Determining the Antiviral Activity of Bilr 355

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-based Assay Design for Bilr 355 Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of human immunodeficiency virus (HIV) infection.[1][2] It exhibits high specificity for HIV type 1 (HIV-1) reverse transcriptase (RT) and has demonstrated activity against both wild-type and NNRTI-resistant viral strains.[1] This document provides a detailed protocol for a cell-based assay to determine the antiviral efficacy of this compound against HIV-1.

The described method is a cytopathic effect (CPE) inhibition assay. Many viruses, including HIV, cause visible damage to host cells, a phenomenon known as CPE. Antiviral compounds can inhibit this process. The assay quantifies the ability of this compound to protect cells from HIV-1-induced CPE. Cell viability is measured using a colorimetric method, providing a robust and quantifiable readout of antiviral activity.

Principle of the Assay

This assay is based on the inhibition of HIV-1-induced cytopathic effects in a susceptible human T-cell line (e.g., MT-4 cells). In the presence of replicating HIV-1, the host cells will undergo cell death. This compound, as an NNRTI, inhibits the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA, thus preventing viral replication and subsequent cell death. The protective effect of the compound is quantified by measuring cell viability using a tetrazolium-based reagent (e.g., MTT or XTT), which is converted into a colored formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and is measured spectrophotometrically.

Experimental Protocols

Materials and Reagents

Cells and Virus:

  • MT-4 human T-cell line

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • HEK293T cells (for virus stock production)

  • Proviral DNA of HIV-1 strain

Reagents for Cell Culture:

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Reagents for Antiviral Assay:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Sorensen's glycine buffer or other suitable solubilizing agent for formazan crystals

  • Poly-L-lysine (for coating plates, if necessary)

Equipment:

  • Biosafety Level 3 (BSL-3) facility and equipment for handling infectious HIV-1

  • Cell culture incubator (37°C, 5% CO2)

  • Inverted microscope

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader (for measuring absorbance)

  • Centrifuge

Preparation of Reagents and Cell Cultures
  • Complete Growth Medium: RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • MT-4 Cell Culture: Maintain MT-4 cells in suspension in Complete Growth Medium. Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • HIV-1 Virus Stock Preparation:

    • Propagate HIV-1 stocks by transfecting HEK293T cells with an infectious molecular clone of HIV-1.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation to remove cell debris.

    • Determine the virus titer (e.g., by TCID50 assay or p24 antigen ELISA).

    • Store the virus stock in aliquots at -80°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in Complete Growth Medium to the desired concentrations.

Antiviral Activity Assay Protocol (CPE Inhibition)
  • Cell Seeding:

    • Harvest MT-4 cells in the exponential growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cells in Complete Growth Medium to a final concentration of 5 x 10^4 cells/well in a 96-well plate (in 50 µL).

  • Compound Addition:

    • Prepare serial dilutions of this compound in Complete Growth Medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

    • Add 50 µL of each compound dilution to the appropriate wells of the 96-well plate containing the cells.

    • Include control wells:

      • Cell Control: Cells with medium only (no virus, no compound).

      • Virus Control: Cells with virus and medium (no compound).

      • Compound Cytotoxicity Control: Cells with compound only (no virus) at the highest concentration.

  • Virus Infection:

    • Dilute the HIV-1 virus stock in Complete Growth Medium to a multiplicity of infection (MOI) that causes significant CPE in 4-5 days (e.g., MOI of 0.01-0.1).

    • Add 100 µL of the diluted virus to all wells except the Cell Control and Compound Cytotoxicity Control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

    • Monitor the cells daily for CPE under an inverted microscope.

  • Quantification of Cell Viability (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or Sorensen's glycine buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100

  • Calculate the percentage of cytotoxicity for each concentration of this compound using the formula:

    % Cytotoxicity = [1 - (Absorbance of treated, uninfected cells) / (Absorbance of cell control)] x 100

  • Determine the 50% effective concentration (EC50) , which is the concentration of this compound that protects 50% of the cells from virus-induced CPE. This is typically calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

  • Determine the 50% cytotoxic concentration (CC50) , which is the concentration of this compound that reduces the viability of uninfected cells by 50%. This is calculated from the cytotoxicity data.

  • Calculate the Selectivity Index (SI) , which is a measure of the therapeutic window of the compound:

    SI = CC50 / EC50

Data Presentation

The quantitative data from the antiviral assay should be summarized in a clear and structured table for easy comparison.

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound 0.26> 100> 384,615
Efavirenz1.5> 100> 66,667
Nevirapine4.0> 100> 25,000

Note: The data presented here for this compound is based on previously published in vitro data for wild-type HIV-1.[1] Data for Efavirenz and Nevirapine are representative values for comparison.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_NNRTI_Inhibition cluster_cell Host Cell HIV HIV Virion Uncoating Uncoating HIV->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase template Assembly Virion Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA synthesis Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Bilr_355 This compound (NNRTI) Bilr_355->Reverse_Transcriptase inhibits

Caption: HIV-1 replication cycle and the mechanism of action of this compound.

Antiviral_Assay_Workflow start Start seed_cells Seed MT-4 Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 4-5 Days infect_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (EC50, CC50, SI) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the CPE inhibition assay.

Logical_Relationship High_Viability High Cell Viability Low_Viability Low Cell Viability Effective_Antiviral Effective Antiviral Activity Effective_Antiviral->High_Viability leads to Virus_Replication Virus Replication (CPE) Effective_Antiviral->Virus_Replication inhibits Virus_Replication->Low_Viability leads to Compound_Present This compound Present Compound_Present->Effective_Antiviral

References

Application Notes and Protocols for Pharmacokinetic Studies of Bilr 355 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1).[1][2] As with any drug candidate, understanding its pharmacokinetic (PK) profile is crucial for successful development. This document provides detailed protocols for conducting preclinical pharmacokinetic studies of this compound in two common animal models: the rat and the rhesus monkey. These studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose selection and predicts its behavior in humans.

Preclinical data indicate that this compound has a short half-life of less than 2 hours in several animal species.[1] The absolute bioavailability of this compound has been shown to vary significantly between species, being 100% in rats and 4.2% in rhesus monkeys.[1] Its plasma protein binding is approximately 95.8%.[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is critical for the viral replication cycle, as it transcribes the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3][4][5] NNRTIs bind to a hydrophobic pocket on the RT, distinct from the active site.[1][6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral replication.[6][7][8]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Inactive RT Inactive RT Reverse Transcriptase (RT)->Inactive RT Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound This compound This compound->Reverse Transcriptase (RT) Allosteric Binding Inactive RT->Viral DNA Inhibition

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Study_Workflow start Study Design & Protocol Development animal_prep Animal Acclimation & Preparation (e.g., Cannulation) start->animal_prep dose_prep Dose Formulation Preparation start->dose_prep dosing Dose Administration (Oral or Intravenous) animal_prep->dosing dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing sample_analysis Sample Analysis for this compound Concentration processing->sample_analysis bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) bioanalysis->sample_analysis pk_analysis Pharmacokinetic Data Analysis sample_analysis->pk_analysis reporting Reporting of Results pk_analysis->reporting

Caption: General workflow for a preclinical pharmacokinetic study.

Detailed Experimental Protocols

Rodent Model: Sprague-Dawley Rat

4.1.1. Animals and Housing

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

  • Acclimation: Animals should be acclimated for at least 3-5 days before the study.

4.1.2. Dose Formulation

  • Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) at a concentration of 1 mg/mL. The formulation should be sterile-filtered.

  • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle such as 0.5% methylcellulose in water at a concentration of 5 mg/mL.

4.1.3. Study Design and Dosing

  • Groups:

    • Group 1: IV administration (e.g., 1 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Number of Animals: n = 3-5 per group.

  • Administration:

    • IV: Administer as a bolus dose via the tail vein or a cannulated jugular vein.

    • PO: Administer via oral gavage.

  • Fasting: Animals should be fasted overnight before oral dosing and for 4 hours post-dosing.

4.1.4. Blood Sampling

  • Method: Serial blood samples (approximately 100-150 µL) are collected from the jugular vein cannula or tail vein.

  • Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Non-Human Primate Model: Rhesus Monkey

4.2.1. Animals and Housing

  • Species: Male Rhesus monkeys.

  • Weight: 3-5 kg.

  • Housing: Animals should be housed individually in stainless steel cages in a climate-controlled facility, in compliance with AAALAC guidelines.

  • Acclimation: Animals should be acclimated to the study procedures.

4.2.2. Dose Formulation

  • Intravenous (IV) Formulation: Prepare a sterile solution of this compound in a suitable vehicle at a concentration for the desired dose.

  • Oral (PO) Formulation: Prepare a solution or suspension of this compound for oral gavage.

4.2.3. Study Design and Dosing

  • Groups: A crossover design is often employed in NHP studies to reduce animal numbers.

    • Period 1: IV administration (e.g., 1 mg/kg).

    • Washout period (at least 1 week).

    • Period 2: PO administration (e.g., 10 mg/kg).

  • Number of Animals: n = 3-4.

  • Administration:

    • IV: Administer as a slow bolus injection into a peripheral vein (e.g., cephalic or saphenous).

    • PO: Administer via a nasogastric tube.

  • Fasting: Animals should be fasted overnight prior to dosing.

4.2.4. Blood Sampling

  • Method: Collect blood samples (approximately 1 mL) from a peripheral vein not used for dosing.

  • Time Points: Similar to the rat study, with appropriate adjustments based on the expected faster clearance.

    • IV: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma as described for the rat study and store at -80°C.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used to quantify this compound concentrations in plasma samples.

5.1. Sample Preparation

  • Method: Protein precipitation is a common method. Add a volume of cold acetonitrile (containing an appropriate internal standard) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant: Transfer the supernatant for analysis.

5.2. LC-MS/MS Conditions

  • Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

5.3. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters for this compound in rats and rhesus monkeys.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=3, Mean ± SD)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500 ± 2101200 ± 180
Tmax (h) 0.080.5 ± 0.2
AUC0-t (ng·h/mL) 1800 ± 2509000 ± 1100
AUC0-inf (ng·h/mL) 1850 ± 2609100 ± 1150
t1/2 (h) 1.5 ± 0.31.8 ± 0.4
CL (L/h/kg) 0.54 ± 0.08-
Vdss (L/kg) 1.2 ± 0.2-
F (%) -100

Table 2: Pharmacokinetic Parameters of this compound in Male Rhesus Monkeys (n=3, Mean ± SD)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200 ± 190250 ± 60
Tmax (h) 0.081.0 ± 0.5
AUC0-t (ng·h/mL) 1500 ± 220630 ± 150
AUC0-inf (ng·h/mL) 1520 ± 230640 ± 160
t1/2 (h) 1.2 ± 0.21.5 ± 0.3
CL (L/h/kg) 0.66 ± 0.10-
Vdss (L/kg) 1.0 ± 0.15-
F (%) -4.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state; F: Bioavailability.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the design and execution of pharmacokinetic studies of this compound in rat and non-human primate models. The data generated from these studies are critical for understanding the ADME properties of the drug candidate and for guiding further development, including the design of first-in-human clinical trials. Adherence to these detailed methodologies will ensure the generation of robust and reliable data.

References

Application Notes and Protocols for the Combined Use of Bilr 355 and Ritonavir in HIV-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355, with a focus on its co-administration with the pharmacokinetic enhancer Ritonavir. This document includes detailed protocols for in vitro efficacy assessment and a summary of key pharmacokinetic data from a clinical study in healthy volunteers.

Introduction

This compound is a second-generation NNRTI with demonstrated activity against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1)[1][2]. As with many NNRTIs, this compound is subject to extensive metabolism by cytochrome P450 3A4 (CYP3A4), leading to low oral bioavailability and a short half-life[3][4]. To overcome this limitation, this compound is co-administered with a low dose of Ritonavir, a potent inhibitor of CYP3A4. This combination significantly increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its therapeutic potential[4][5].

Mechanism of Action

This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind[6][7]. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle[6][7].

Ritonavir's primary role in this combination is not as an antiviral agent but as a pharmacokinetic booster[8]. It potently inhibits the CYP3A4 enzyme, which is the major enzyme responsible for the metabolism of this compound[3][4]. By inhibiting CYP3A4, Ritonavir slows the breakdown of this compound, leading to higher and more sustained concentrations of the drug in the bloodstream[4][5].

Signaling Pathway of this compound and Ritonavir

G cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Drug_Action Drug Intervention HIV-1 Virion HIV-1 Virion Viral Entry Viral Entry HIV-1 Virion->Viral Entry Viral RNA Viral RNA Viral Entry->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Viral Proteins Viral Proteins Translation->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Mature Virion Mature Virion Budding->Mature Virion This compound This compound This compound->Reverse Transcription Inhibits Ritonavir Ritonavir CYP3A4 CYP3A4 (in Liver) Ritonavir->CYP3A4 Inhibits CYP3A4->this compound Metabolizes

Caption: Mechanism of action of this compound and Ritonavir in inhibiting HIV-1 replication.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.

HIV-1 StrainEC50 (ng/mL)
Wild-Type0.26[2][6]
NNRTI-Resistant Strains1.5 - 13[2][6]
Pharmacokinetics of this compound Co-administered with Ritonavir

The data below, from a study in healthy male volunteers, illustrates the pharmacokinetic profile of this compound when administered with Ritonavir[9].

This compound Dose (mg, BID)Ritonavir Dose (mg, BID)Cmax,ss (ng/mL)AUC0-τ,ss (h·ng/mL)t1/2 (h)
1501001,500[9]12,500[9]16 - 20[9]

Cmax,ss: Maximum concentration at steady state; AUC0-τ,ss: Area under the curve over the dosing interval at steady state; t1/2: Half-life.

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol outlines a general method for determining the in vitro efficacy of this compound against HIV-1.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cell-based assay.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or clinical isolates).

  • This compound compound.

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the diluted this compound.

  • Immediately add a predetermined amount of HIV-1 viral stock to each well.

  • Include control wells with cells and virus only (positive control) and cells only (negative control).

  • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each drug concentration relative to the positive control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

G Start Start Seed TZM-bl cells Seed TZM-bl cells Prepare this compound dilutions Prepare this compound dilutions Seed TZM-bl cells->Prepare this compound dilutions Treat cells with this compound Treat cells with this compound Prepare this compound dilutions->Treat cells with this compound Infect cells with HIV-1 Infect cells with HIV-1 Treat cells with this compound->Infect cells with HIV-1 Incubate for 48h Incubate for 48h Infect cells with HIV-1->Incubate for 48h Measure luciferase activity Measure luciferase activity Incubate for 48h->Measure luciferase activity Calculate % inhibition Calculate % inhibition Measure luciferase activity->Calculate % inhibition Determine EC50 Determine EC50 Calculate % inhibition->Determine EC50 End End Determine EC50->End

Caption: Workflow for in vitro antiviral activity assay.

Clinical Pharmacokinetic Study Protocol (Summary)

This section summarizes the methodology of a clinical study that evaluated the pharmacokinetics of this compound co-administered with Ritonavir in healthy volunteers[9].

Objective: To assess the safety and pharmacokinetic profile of multiple oral doses of this compound co-administered with low-dose Ritonavir.

Study Design:

  • Randomized, placebo-controlled, dose-escalation study.

  • Conducted in healthy male volunteers.

Dosing Regimen:

  • This compound was administered once or twice daily.

  • Ritonavir was co-administered at a dose of 100 mg.

  • Doses of this compound ranged from 5 mg to 250 mg, administered as a solution or tablets.

Pharmacokinetic Sampling:

  • Serial blood samples were collected at predefined time points after drug administration.

  • Plasma concentrations of this compound were determined using a validated analytical method.

Data Analysis:

  • Pharmacokinetic parameters such as Cmax, AUC, and t1/2 were calculated using non-compartmental analysis.

  • Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

Metabolic Switching of this compound in the Presence of Ritonavir

A significant finding in the development of the this compound and Ritonavir combination is the phenomenon of "metabolic switching"[3][10]. When this compound is administered alone, it is primarily metabolized by CYP3A4. However, when co-administered with Ritonavir, the inhibition of CYP3A4 leads to an alternative metabolic pathway becoming prominent[3][10].

This alternative pathway involves the reduction of this compound to an intermediate metabolite, BILR 402, by gut bacteria. Subsequently, BILR 402 is oxidized by aldehyde oxidase to form BILR 516, which becomes a disproportionate human metabolite with higher exposure than the parent drug at steady state[10]. This highlights the importance of comprehensive metabolite profiling during the development of combination therapies.

G This compound This compound BILR 402 BILR 402 This compound->BILR 402 Reduction Primary Metabolites Primary Metabolites This compound->Primary Metabolites CYP3A4 (Primary Pathway) Ritonavir Ritonavir CYP3A4 CYP3A4 Ritonavir->CYP3A4 Inhibits Gut Bacteria Gut Bacteria Aldehyde Oxidase Aldehyde Oxidase BILR 516 BILR 516 (Major Metabolite) BILR 402->BILR 516 Oxidation

Caption: Metabolic switching of this compound with Ritonavir.

Drug-Drug Interactions

It is important to consider potential drug-drug interactions when using this compound in combination with Ritonavir, especially in the context of HIV treatment where polypharmacy is common. For instance, a study investigating the interaction between lopinavir/ritonavir (a protease inhibitor combination) and this compound found that co-administration resulted in a significant decrease in the exposure of this compound[11]. Conversely, co-administration of this compound/ritonavir with lamivudine/zidovudine resulted in a modest decrease in this compound exposure but a significant increase in lamivudine exposure[1][12]. These findings underscore the need for careful evaluation of drug combinations in a clinical setting.

Conclusion

The combination of this compound with Ritonavir represents a promising strategy to enhance the therapeutic potential of this second-generation NNRTI. The pharmacokinetic boosting provided by Ritonavir significantly improves the exposure of this compound, which is crucial for achieving and maintaining effective antiviral concentrations. Researchers and drug development professionals should be aware of the unique metabolic switching phenomenon and the potential for drug-drug interactions when working with this combination. The protocols and data presented in these application notes provide a foundation for further investigation and development of this compound as a component of antiretroviral therapy.

References

Application Notes and Protocols for Bilr 355 (BBI-355) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355, also known as BBI-355, is an orally bioavailable, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] It is under development for the treatment of cancers characterized by oncogene amplification, particularly those driven by extrachromosomal DNA (ecDNA).[1][3] Preclinical studies have demonstrated that BBI-355 exhibits significant anti-tumor activity, both as a single agent and in combination with targeted therapies, in various cancer models.[1][4] These application notes provide an overview of the available preclinical data on the dosing and administration of this compound, along with generalized protocols for its use in preclinical research.

Mechanism of Action

This compound targets the CHK1 protein, a critical component of the DNA damage response (DDR) pathway.[2] Cancer cells with high levels of oncogene amplification, especially on ecDNA, experience increased replication stress and are highly dependent on CHK1 for survival.[2] By inhibiting CHK1, this compound disrupts DNA damage repair, leading to catastrophic genomic instability and selective cancer cell death.[2]

Signaling Pathway

The signaling pathway influenced by this compound involves the cellular response to DNA replication stress. In cancer cells with high oncogene amplification, there is an elevated level of replication stress. This stress activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 then orchestrates cell cycle arrest and DNA repair to allow the cell to cope with the stress. This compound directly inhibits CHK1, preventing these downstream effects and leading to an accumulation of DNA damage, cell cycle progression with damaged DNA, and ultimately, apoptosis.

Bilr_355_Signaling_Pathway cluster_stress Cellular Stress cluster_response DNA Damage Response cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Oncogene Amplification\n(ecDNA) Oncogene Amplification (ecDNA) Replication Stress Replication Stress Oncogene Amplification\n(ecDNA)->Replication Stress ATR ATR Replication Stress->ATR CHK1 CHK1 ATR->CHK1 Activates Cell Cycle Arrest\n& DNA Repair Cell Cycle Arrest & DNA Repair CHK1->Cell Cycle Arrest\n& DNA Repair Promotes Apoptosis Apoptosis CHK1->Apoptosis Prevents Cell Cycle Arrest\n& DNA Repair->Apoptosis This compound (BBI-355) This compound (BBI-355) This compound (BBI-355)->CHK1 Inhibits

This compound inhibits CHK1, leading to cancer cell apoptosis.

Preclinical Data Summary

While specific dosing regimens from preclinical studies are not publicly available, the following tables summarize the types of studies conducted and the general findings.

In Vitro Studies
ParameterDescriptionReference
Cell Lines Various cancer cell lines with known oncogene amplifications.[4]
Assays Antiproliferation assays, immunoblotting for pharmacodynamic markers (e.g., pCHK1-S345).[5]
Key Findings Demonstrated potent antiproliferative activity.[6]
Induced pharmacodynamic markers of CHK1 inhibition.[5]
In Vivo Studies
ParameterDescriptionReference
Animal Models Xenograft and patient-derived xenograft (PDX) models of various cancers, including gastric cancer.[1][7]
Administration Oral (PO).[1]
Dosing Schedule Both continuous and intermittent schedules have been explored.[8]
Key Findings Showed single-agent and combination anti-tumor efficacy.[4]
Achieved complete and durable tumor regressions in some models.[4]
Demonstrated a dose-dependent increase in plasma exposure.[1]
Induced the pharmacodynamic biomarker pCHK1-S345 in tumor tissues.[5]

Experimental Protocols

The following are generalized protocols based on the available information. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Antiproliferation Assay

Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (BBI-355) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude, SCID)

  • Cancer cells for tumor implantation

  • This compound (BBI-355) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Oral Administration of this compound or Vehicle C->D E Regular Tumor and Body Weight Measurement D->E F End of Study E->F G Tumor Excision and Pharmacodynamic Analysis F->G H Efficacy Assessment G->H

Workflow for an in vivo xenograft efficacy study.
Pharmacodynamic Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the induction of pCHK1-S345 in tumor tissue.

Materials:

  • Tumor samples from the in vivo efficacy study

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • Primary antibodies (anti-pCHK1-S345, anti-total CHK1, loading control)

  • Secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize tumor tissues in lysis buffer to extract proteins.

  • Quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against pCHK1-S345.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total CHK1 and a loading control to ensure equal protein loading.

Conclusion

This compound (BBI-355) is a promising CHK1 inhibitor with demonstrated preclinical activity against cancers with oncogene amplification. The provided generalized protocols offer a starting point for researchers to investigate its efficacy and mechanism of action in their own preclinical models. Further optimization of dosing and administration schedules will be crucial for translating these preclinical findings into clinical success.

References

Application Notes: In Vitro Drug Metabolism of Bilr 355 Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bilr 355, an investigational inhibitor of the human immunodeficiency virus (HIV), requires a thorough understanding of its metabolic fate to predict its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[1] In vitro studies using liver microsomes are a fundamental component of early drug development to assess metabolic stability and identify the cytochrome P450 (CYP) enzymes responsible for a drug's metabolism.[2][3][4][5] This document provides detailed protocols for conducting such studies on this compound.

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly CYPs.[3][4][6] These in vitro models are cost-effective, amenable to high-throughput screening, and provide crucial data on a compound's intrinsic clearance and potential for CYP-mediated DDIs.[3][7][8][9]

Metabolic Profile of this compound: Special Considerations

Clinical investigations of this compound revealed a complex metabolic profile, particularly when co-administered with ritonavir, a potent CYP3A inhibitor used as a pharmacokinetic booster.[1] While initial metabolism is mediated by CYP3A, co-administration with ritonavir leads to a "metabolic switching" phenomenon.[1] In this scenario, the primary metabolic pathway shifts, resulting in the formation of a disproportionate human metabolite, BILR 516. This alternative pathway involves reduction of this compound to an intermediate by gut bacteria, followed by oxidation by aldehyde oxidase to form BILR 516.[1]

While the protocols outlined below focus on the initial characterization of this compound metabolism by liver microsomes (Phase I metabolism), researchers should be aware of this potential for metabolic switching, especially when investigating the effects of CYP inhibitors or in later-stage development.

Experimental Protocols

Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes

This protocol determines the rate at which this compound is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.[10][11][12]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of this compound and control compounds in buffer. The final concentration in the incubation should be 1 µM.

    • Thaw HLM on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and this compound/control working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Data Presentation: Metabolic Stability of this compound

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound25.826.9
Verapamil (High Clearance Control)8.284.5
Warfarin (Low Clearance Control)115.56.0

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - this compound Stock - HLM Suspension - NADPH System prep_plate Prepare 96-well Plate: - Add HLM - Add this compound/Controls prep_reagents->prep_plate pre_warm Pre-warm at 37°C prep_plate->pre_warm initiate_reaction Initiate with NADPH pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate at Time Points (0, 5, 15, 30, 45, 60 min) with cold ACN + IS incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate k, t½, CLint plot->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - this compound dilutions - HLM - Probe Substrates - Control Inhibitors add_components Add to Plate: - HLM - Buffer - this compound/Controls prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_substrate Add Probe Substrate pre_incubate->add_substrate initiate_reaction Initiate with NADPH add_substrate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate with cold ACN + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Metabolite) supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot Plot % Inhibition vs. [this compound] calc_inhibition->plot determine_ic50 Determine IC50 plot->determine_ic50

References

Application Notes and Protocols for Studying BILR 355 Resistance in HIV-1 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] As with other antiretroviral agents, the emergence of drug resistance is a significant concern that can limit its therapeutic efficacy. These application notes provide detailed protocols for the in vitro study of HIV-1 resistance to this compound, encompassing the generation of resistant viral strains, and their phenotypic and genotypic characterization.

It is important to note that this compound is an antiretroviral drug for HIV-1 and is not used in cancer research. The protocols outlined below are therefore specific to the study of HIV-1 drug resistance in a cell culture setting.

Mechanism of Action and Resistance

This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA. NNRTIs bind to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits its function.

Resistance to NNRTIs typically arises from specific amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. Common NNRTI resistance mutations include K103N, Y181C, and G190A, among others. The development of resistance is a major cause of treatment failure.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.

HIV-1 StrainKey Resistance MutationsThis compound EC50 (ng/mL)Fold Change in EC50
Wild-TypeNone0.26[1]1.0
NNRTI-Resistant Virus 1(details not specified in search)1.5[1]~5.8
NNRTI-Resistant Virus 2(details not specified in search)13[1]50

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HIV-1 Strains in Cell Culture

This protocol describes the in vitro selection of this compound-resistant HIV-1 strains by serial passage in the presence of escalating drug concentrations.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2, PM1, or a similar CD4+ T-cell line)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • This compound stock solution (in DMSO)

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Initial Infection:

    • Plate the HIV-1 permissive cells at an appropriate density in a cell culture flask.

    • Infect the cells with the wild-type HIV-1 strain at a low multiplicity of infection (MOI).

    • Incubate for 2-4 hours to allow for viral entry.

    • Wash the cells to remove the initial inoculum and resuspend them in fresh complete medium.

  • Drug Selection:

    • Divide the infected cell culture into two flasks: one will be the no-drug control, and the other will be the this compound selection culture.

    • In the selection culture, add this compound at a starting concentration equal to the EC50 value against the wild-type virus.

    • Maintain the cultures in a CO2 incubator.

  • Monitoring Viral Replication:

    • Monitor the cultures for signs of viral replication, such as syncytia formation (for some cell lines) and p24 antigen production in the supernatant.

    • Collect supernatant samples every 2-3 days and quantify p24 antigen levels using an ELISA kit.

  • Serial Passage and Dose Escalation:

    • When viral replication in the this compound-treated culture is robust (i.e., p24 levels are high and increasing), harvest the cell-free supernatant containing the virus.

    • Use this virus-containing supernatant to infect fresh, uninfected cells.

    • Increase the concentration of this compound in the new culture (typically a 2- to 3-fold increase).

    • Continue this process of serial passage and dose escalation. If viral replication stalls, maintain the culture at the current drug concentration until replication recovers.

  • Isolation of Resistant Virus:

    • After several passages, the virus population should be capable of replicating efficiently in the presence of high concentrations of this compound.

    • Harvest the virus from the supernatant of a culture showing high-level resistance. This viral stock is now enriched for this compound-resistant variants.

    • The resistant viral stock can be expanded and cryopreserved for future experiments.

Protocol 2: Phenotypic Susceptibility Testing

This protocol determines the EC50 of this compound against the parental (wild-type) and the generated resistant HIV-1 strains.

Materials:

  • Parental and this compound-resistant HIV-1 stocks

  • HIV-1 permissive cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • p24 antigen ELISA kit or a reporter gene assay system

  • CO2 incubator

Procedure:

  • Cell Plating:

    • Seed the HIV-1 permissive cells into a 96-well plate at a predetermined optimal density.

  • Drug Dilution Series:

    • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span from well below to well above the expected EC50 values for both the wild-type and resistant viruses. Include a no-drug control.

  • Infection and Treatment:

    • Add the appropriate dilutions of this compound to the wells containing the cells.

    • Infect the cells with either the wild-type or the resistant HIV-1 strain at a low MOI.

    • Incubate the plate in a CO2 incubator for 3-7 days, depending on the replication kinetics of the virus and cell line used.

  • Quantification of Viral Replication:

    • After the incubation period, collect the culture supernatants.

    • Measure the extent of viral replication in each well by quantifying p24 antigen levels using an ELISA.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).

    • The fold-resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Protocol 3: Genotypic Analysis of Resistance Mutations

This protocol is for identifying the specific mutations in the reverse transcriptase gene of the this compound-resistant HIV-1 strain.

Materials:

  • Supernatant from the this compound-resistant HIV-1 culture

  • Viral RNA extraction kit

  • Reverse transcriptase enzyme and reagents for cDNA synthesis

  • PCR primers specific for the HIV-1 reverse transcriptase gene

  • DNA polymerase and PCR reagents

  • DNA sequencing reagents and access to a DNA sequencer

  • Sequence analysis software

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from the supernatant of the resistant virus culture using a commercial kit.

  • cDNA Synthesis:

    • Perform reverse transcription on the extracted viral RNA to generate complementary DNA (cDNA) using a reverse transcriptase enzyme and a gene-specific or random primer.

  • PCR Amplification:

    • Amplify the reverse transcriptase coding region from the cDNA using PCR with specific primers flanking the region of interest.

  • DNA Sequencing:

    • Purify the PCR product and perform Sanger sequencing or next-generation sequencing to determine the nucleotide sequence of the reverse transcriptase gene.

  • Sequence Analysis:

    • Align the obtained sequence with the sequence of the wild-type parental virus.

    • Identify any nucleotide changes that result in amino acid substitutions.

    • Compare the identified mutations to known NNRTI resistance mutations using resources such as the Stanford University HIV Drug Resistance Database.

Visualizations

G cluster_0 Generation of Resistant HIV-1 Infect permissive cells with WT HIV-1 Infect permissive cells with WT HIV-1 Culture with escalating [this compound] Culture with escalating [this compound] Infect permissive cells with WT HIV-1->Culture with escalating [this compound] Monitor viral replication (p24) Monitor viral replication (p24) Culture with escalating [this compound]->Monitor viral replication (p24) Passage virus to fresh cells Passage virus to fresh cells Monitor viral replication (p24)->Passage virus to fresh cells Increase [this compound] Increase [this compound] Passage virus to fresh cells->Increase [this compound] Repeat passages Repeat passages Increase [this compound]->Repeat passages Isolate resistant virus stock Isolate resistant virus stock Repeat passages->Isolate resistant virus stock

Caption: Workflow for generating this compound-resistant HIV-1 in cell culture.

G cluster_1 Phenotypic and Genotypic Analysis Resistant Virus Stock Resistant Virus Stock Phenotypic Assay (EC50 determination) Phenotypic Assay (EC50 determination) Resistant Virus Stock->Phenotypic Assay (EC50 determination) Genotypic Assay Genotypic Assay Resistant Virus Stock->Genotypic Assay Calculate Fold-Resistance Calculate Fold-Resistance Phenotypic Assay (EC50 determination)->Calculate Fold-Resistance Viral RNA Extraction Viral RNA Extraction Genotypic Assay->Viral RNA Extraction RT-PCR of RT gene RT-PCR of RT gene Viral RNA Extraction->RT-PCR of RT gene DNA Sequencing DNA Sequencing RT-PCR of RT gene->DNA Sequencing Identify Resistance Mutations Identify Resistance Mutations DNA Sequencing->Identify Resistance Mutations

Caption: Analysis workflow for resistant HIV-1 characterization.

G cluster_2 NNRTI Mechanism of Action and Resistance HIV-1 RT HIV-1 RT Inhibition of RT Inhibition of RT HIV-1 RT->Inhibition of RT Conformational change leads to Mutation in Binding Pocket Mutation in Binding Pocket HIV-1 RT->Mutation in Binding Pocket Resistance develops via NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->HIV-1 RT This compound This compound This compound->NNRTI Binding Pocket Binds to Reduced this compound Binding Reduced this compound Binding Mutation in Binding Pocket->Reduced this compound Binding

References

Application of Bilr 355 in HIV-1 Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As with other NNRTIs, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. These application notes provide a summary of the key characteristics of this compound, along with detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the dNTP binding site and limits the mobility of the "primer grip," thereby blocking the polymerase activity of the enzyme and halting DNA synthesis from the viral RNA template.

Mechanism of Action of this compound cluster_0 HIV-1 Reverse Transcriptase (RT) RT_p66 p66 Subunit RT_p51 p51 Subunit Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition activity blocked NNRTI_Pocket NNRTI Binding Pocket Conformational_Change Conformational Change in RT NNRTI_Pocket->Conformational_Change induces Bilr_355 This compound Binding Allosteric Binding Bilr_355->Binding Binding->NNRTI_Pocket Conformational_Change->Inhibition

Caption: Mechanism of allosteric inhibition of HIV-1 RT by this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HIV-1
HIV-1 StrainEC50 (ng/mL)
Wild-Type0.26[1]
NNRTI-Resistant Variants1.5 - 13[1]
Table 2: Pharmacokinetic Properties of this compound in Healthy Volunteers (Single Oral Dose)
Dose (mg)Tmax (h) (median)t1/2 (h) (mean)
52.05.0
12.5-4.1
25-3.4
50-2.5
75-2.2
1000.501.9

Data extracted from a study on the pharmacokinetics of this compound.[1]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This protocol describes a cell-based assay to determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.5%.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection) to each well. Include wells with virus only (no drug) as a positive control and cells only (no virus, no drug) as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on the host cells used in the antiviral assays.

Materials:

  • TZM-bl cells (or other relevant cell line)

  • Complete DMEM

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Add 100 µL of serial dilutions of this compound in complete DMEM to the wells. Include wells with cells and medium only (no drug) as a control for 100% cell viability.

  • Incubation: Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow Visualization

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Antiviral_Assay Antiviral Activity Assay (e.g., TZM-bl) Data_Analysis Data Analysis (EC50, CC50, Selectivity Index) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Assay->Data_Analysis Resistance_Profiling Resistance Profiling (against NNRTI-resistant strains) Resistance_Profiling->Data_Analysis PK_Studies Pharmacokinetic Studies (absorption, distribution, metabolism, excretion) Efficacy_Models Efficacy in Animal Models (e.g., humanized mice) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Data_Analysis->PK_Studies

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for Bilr 355 Oral Solution Preparation in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilr 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against HIV-1. As with many second-generation NNRTIs, this compound is a lipophilic compound with poor aqueous solubility, which presents a challenge for in vivo oral administration in a research setting. These application notes provide a comprehensive guide to preparing an oral solution of this compound for preclinical research, based on available data and established methods for formulating poorly soluble compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific quantitative solubility and stability data for this compound are not extensively published, the following table summarizes known information and general properties of related compounds. Researchers should perform their own analysis to determine the precise solubility and stability for their specific research conditions.

PropertyData / InformationSource
Chemical Name 11-Ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-6H-dipyrido[3,2-b:2',3'-e][1]diazepin-6-oneN/A
Molecular Formula C29H27N5O3N/A
Molecular Weight 493.56 g/mol N/A
Aqueous Solubility Poor[2]
LogP High (lipophilic)[3]
BCS Class (Predicted) Class II (Low Solubility, High Permeability)[3]
Clinical Formulation Vehicle Polyethylene Glycol (PEG) solution for doses of 5-50 mg.[4]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the synthesis of viral DNA, a crucial step in the HIV-1 replication cycle.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Released into cytoplasm Viral_DNA Viral dsDNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Bilr_355 This compound (NNRTI) Bilr_355->Reverse_Transcriptase Allosteric Inhibition Experimental_Workflow cluster_prep Solution Preparation cluster_dosing In Vivo Dosing weigh_bilr Weigh this compound add_peg Add PEG 400 weigh_bilr->add_peg dissolve Dissolve with Stirring (Gentle Heat if Needed) add_peg->dissolve storage Store at 2-8°C dissolve->storage weigh_animal Weigh Animal storage->weigh_animal Retrieve for Experiment calc_dose Calculate Dose Volume weigh_animal->calc_dose prep_syringe Prepare Dosing Syringe calc_dose->prep_syringe administer Oral Gavage Administration prep_syringe->administer observe observe administer->observe Post-Dosing Observation and Data Collection

References

Application Note: Quantification of BILR 355 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note provides a detailed protocol for the determination of this compound concentrations in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The processed samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for detection and quantification.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Calibration Range2.00 - 500 ng/mL
Lower Limit of Quantification (LLOQ)2.00 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.99

Table 2: Accuracy and Precision

Quality Control (QC) LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ2.00≤ 15.0≤ 15.0± 20.0± 20.0
Low QC6.00≤ 15.0≤ 15.0± 15.0± 15.0
Mid QC100≤ 15.0≤ 15.0± 15.0± 15.0
High QC400≤ 15.0≤ 15.0± 15.0± 15.0

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • 96-well plates

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for spiking into plasma to generate calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

  • Protein Precipitation Solvent: Acetonitrile containing the IS at a final concentration of 100 ng/mL.

Sample Preparation
  • Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube or a 96-well plate, add 150 µL of the protein precipitation solvent (acetonitrile with IS).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-3.5 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions To be optimized for this compound and IS

Mandatory Visualizations

Mechanism of Action of this compound

BILR355_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV-1 RT HIV-1 Reverse Transcriptase (RT) HIV-1 RT->Reverse Transcription Catalyzes HIV-1 RT->Reverse Transcription Inhibits This compound This compound This compound->HIV-1 RT Binds to allosteric site

Caption: Mechanism of action of this compound as an NNRTI.

Metabolic Pathway of this compound

BILR355_Metabolism cluster_gut Gut Lumen cluster_host Host Metabolism This compound This compound BILR 402 Intermediate (BILR 402) This compound->BILR 402 Reduction BILR 516 Metabolite (BILR 516) BILR 402->BILR 516 Oxidation Gut Bacteria Gut Bacteria Gut Bacteria->BILR 402 Aldehyde Oxidase Aldehyde Oxidase Aldehyde Oxidase->BILR 516

Caption: Metabolic switching pathway of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in human plasma. This application note offers a comprehensive protocol and performance characteristics to aid researchers in pharmacokinetic and other studies involving this compound. The provided diagrams illustrate the key molecular interactions and metabolic fate of this compound, offering a broader context for its pharmacological evaluation.

Troubleshooting & Optimization

Strategies to address Bilr 355 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with BILR 355 in vitro.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture media.

Question: My this compound, initially dissolved in an organic solvent, precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this, starting with the simplest:

  • Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while maintaining this compound solubility. High concentrations of organic solvents can be toxic to cells and may interfere with your assay.[1][2][3] A general rule is to keep the final DMSO concentration below 0.5%, although the tolerance can be cell-line dependent.[1][2]

  • Utilize a Co-solvent System: Instead of relying solely on one organic solvent, a co-solvent system can enhance solubility.[4][5][6] For example, a mixture of DMSO and ethanol, or the addition of a non-ionic surfactant, may improve solubility in aqueous solutions.

  • pH Adjustment of the Aqueous Medium: If this compound has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility.[4][5] Experiment with a range of pH values to find the optimal condition for solubility.

  • Incorporate Solubilizing Excipients:

    • Surfactants: Low concentrations (typically 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[7] However, be cautious as surfactants can be detrimental to cell-based assays at higher concentrations.[7]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][3][6][8] β-cyclodextrin is a commonly used option.[1][3]

  • Preparation of a Solid Dispersion: For more challenging cases, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[9] This is a more advanced technique that involves co-dissolving this compound and a polymer (like PVP or PEG) in an organic solvent and then removing the solvent.

Experimental Workflow for Solubility Optimization

G cluster_0 Initial Stock Preparation cluster_1 Solubility Screening cluster_2 Troubleshooting Strategies cluster_3 Verification A Dissolve this compound in 100% DMSO to create a high-concentration stock B Dilute stock in various aqueous buffers (e.g., PBS, cell culture media) A->B C Observe for precipitation (visual, light scattering) B->C D Optimize final DMSO concentration (<0.5%) C->D Precipitation Observed H Confirm solubility and stability of the final formulation C->H No Precipitation E Test co-solvents (e.g., DMSO/Ethanol) D->E F Adjust pH of aqueous buffer E->F G Add solubilizing excipients (e.g., Surfactants, Cyclodextrins) F->G G->H I Assess impact on assay performance (e.g., cell viability, enzyme activity) H->I G cluster_0 HIV Replication Cycle cluster_1 A HIV Virion B Host Cell A->B Binding and Fusion C Viral RNA B->C Release of D Reverse Transcription C->D E Viral DNA D->E F Integration into Host Genome E->F G Production of New Virions F->G H This compound H->D Inhibits

References

Technical Support Center: Optimizing Bilr 355 Dosage with Ritonavir Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the dosage of Bilr 355 when co-administered with ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering this compound with ritonavir?

A1: The co-administration of this compound with ritonavir is designed to enhance the systemic exposure of this compound.[1][2] this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] Ritonavir is a potent inhibitor of CYP3A4.[4] By inhibiting this enzyme, ritonavir slows down the metabolism of this compound, leading to increased plasma concentrations and a longer half-life of this compound, thereby boosting its therapeutic effect.[1][5]

Q2: What is "metabolic switching" and how does it affect this compound when co-administered with ritonavir?

A2: "Metabolic switching" refers to a phenomenon where the inhibition of a primary metabolic pathway leads to the increased importance of alternative metabolic routes. In the case of this compound co-administered with ritonavir, the inhibition of CYP3A4-mediated metabolism leads to a significant shift.[1][2] This results in the formation of a disproportionate human metabolite, BILR 516, which is not detected when this compound is administered alone.[1][2] This new metabolic pathway involves reduction by gut bacteria to an intermediate (BILR 402) followed by oxidation by aldehyde oxidase to form BILR 516.[2]

Q3: What are the key pharmacokinetic changes observed when this compound is co-administered with ritonavir?

A3: Co-administration of this compound with ritonavir leads to significant changes in its pharmacokinetic profile. Studies in healthy volunteers have shown that with a low dose of ritonavir (100 mg), the maximum concentration (Cmax) of this compound increased 15- to 30-fold, and the area under the concentration-time curve (AUC) increased 2- to 5-fold.[5] The time to reach maximum concentration (Tmax) is delayed, and the half-life (t1/2) is prolonged to 10 to 15 hours.[5]

Q4: Are there any established effective dosage regimens for this compound with ritonavir from clinical studies?

A4: Yes, clinical studies in healthy male volunteers have investigated various dosage regimens. A study evaluating multiple oral doses found that this compound administered at 150 mg twice daily (BID) co-administered with 100 mg of ritonavir BID provided sufficient suppressive concentrations against HIV-1.[5][6] The steady-state Cmax, AUC, and minimum concentration (Cmin) for this regimen were approximately 1,500 ng/mL, 12,500 h*ng/mL, and 570 ng/mL, respectively.[5][6]

Troubleshooting Guides

Issue 1: Unexpected Metabolite Peaks Observed During Sample Analysis

  • Question: During LC-MS/MS analysis of plasma samples from subjects receiving this compound and ritonavir, we are observing a significant, unexpected metabolite peak that was not present in subjects receiving this compound alone. How should we proceed with identification?

  • Answer: This is likely the disproportionate human metabolite, BILR 516.[1][2]

    • Recommended Action:

      • Confirm the Metabolic Pathway: The formation of BILR 516 is understood to be a two-step process involving gut bacteria and aldehyde oxidase.[2] Consider in vitro experiments using human gut flora and liver S9 fractions with aldehyde oxidase cofactors to confirm this pathway.

      • Reference Standard: If available, use a synthetic standard of BILR 516 for confirmation by comparing retention times and mass fragmentation patterns.[1]

      • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to determine the accurate mass and elemental composition of the metabolite to support the proposed structure of BILR 516.

Issue 2: High Inter-Individual Variability in this compound Exposure

  • Question: We are observing significant variability in the plasma concentrations of this compound among subjects receiving the same dosage of this compound and ritonavir. What could be the contributing factors?

  • Answer: High inter-individual variability can be attributed to several factors.

    • Recommended Action:

      • CYP3A4 Inhibition Efficacy: While ritonavir is a potent inhibitor, variations in its absorption and metabolism can affect the degree of CYP3A4 inhibition. Monitor ritonavir plasma concentrations to assess its exposure.

      • Gut Microbiome Composition: The formation of the major metabolite BILR 516 is dependent on gut bacteria.[2] Differences in the composition and activity of the gut microbiome among individuals can lead to variable rates of this compound reduction to the intermediate, BILR 402, impacting the overall metabolic profile and exposure.

      • Aldehyde Oxidase Activity: Genetic polymorphisms in the aldehyde oxidase enzyme can lead to differences in its activity, affecting the rate of conversion of BILR 402 to BILR 516 and potentially influencing the overall pharmacokinetics of this compound.[2]

      • Concomitant Medications: Ritonavir interacts with numerous medications.[7][8][9] A thorough review of all concomitant medications is crucial to rule out any other drug-drug interactions that could affect the pharmacokinetics of this compound or ritonavir.

Data from Clinical Investigations

The following tables summarize key pharmacokinetic data from a study conducted in healthy male volunteers receiving multiple oral doses of this compound co-administered with ritonavir.[5][6]

Table 1: Pharmacokinetic Parameters of this compound Tablets Co-administered with Ritonavir (100 mg)

This compound Dose (mg, BID)Ritonavir Dose (mg)Cmax,ss (ng/mL)AUC(0-τ),ss (h*ng/mL)Cmin,ss (ng/mL)
150100 (QD)1,50012,500570
150100 (BID)Similar to QDSimilar to QDSimilar to QD

Cmax,ss: Maximum steady-state plasma concentration; AUC(0-τ),ss: Area under the plasma concentration-time curve over the dosing interval at steady state; Cmin,ss: Minimum steady-state plasma concentration.

Table 2: Drug-Drug Interactions of this compound/Ritonavir with Other Antiretrovirals

Co-administered DrugEffect on this compoundEffect on Co-administered DrugReference
Lamivudine/Zidovudine22% decrease in AUC, 20% decrease in CmaxLamivudine: 45% increase in AUC, 24% increase in Cmax. Zidovudine: No change.[10][11]
Lopinavir/Ritonavir51% decrease in AUC, 51% decrease in CmaxLopinavir: No change.[12]

Experimental Protocols

Protocol: Phase I, Open-Label, Randomized Study to Evaluate the Pharmacokinetics of this compound Co-administered with Ritonavir

  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of multiple oral doses of this compound when co-administered with a low dose of ritonavir in healthy subjects.

  • Study Design: A randomized, open-label, parallel-group study.[10]

  • Subject Population: Healthy male and/or female volunteers, aged 18-55 years, with a body mass index (BMI) within the normal range.[13][14]

  • Methodology:

    • Screening: Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

    • Randomization: Subjects are randomized to different dosing cohorts. For example, Cohort A receives this compound at dose X with ritonavir at dose Y for a specified duration (e.g., 7-14 days).[10][12]

    • Dosing: Subjects receive the investigational drugs as per the randomization schedule (e.g., this compound 150 mg BID with ritonavir 100 mg BID).[10][12] Dosing is typically done under fasting conditions.

    • Pharmacokinetic Sampling: Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) on specific study days (e.g., Day 1 and Day 7/14) to determine single-dose and steady-state pharmacokinetics.[10]

    • Bioanalytical Method: Plasma concentrations of this compound, its metabolites (including BILR 516), and ritonavir are quantified using a validated LC-MS/MS method.[1]

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and Cmin.

    • Safety and Tolerability Monitoring: Safety is monitored throughout the study via adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

Visualizations

metabolic_pathway This compound This compound CYP3A4 Metabolism CYP3A4 Metabolism This compound->CYP3A4 Metabolism Primary Pathway (inhibited) Gut Bacteria Gut Bacteria This compound->Gut Bacteria Alternative Pathway Inactive Metabolites Inactive Metabolites CYP3A4 Metabolism->Inactive Metabolites Ritonavir Ritonavir Ritonavir->CYP3A4 Metabolism Inhibits BILR 402 (Intermediate) BILR 402 (Intermediate) Gut Bacteria->BILR 402 (Intermediate) Aldehyde Oxidase Aldehyde Oxidase BILR 402 (Intermediate)->Aldehyde Oxidase BILR 516 (Disproportionate Metabolite) BILR 516 (Disproportionate Metabolite) Aldehyde Oxidase->BILR 516 (Disproportionate Metabolite)

Caption: Metabolic pathway of this compound with and without ritonavir.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Drug Administration Drug Administration Randomization->Drug Administration PK Sampling PK Sampling Drug Administration->PK Sampling Safety Monitoring Safety Monitoring Drug Administration->Safety Monitoring Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) PK Sampling->Bioanalysis (LC-MS/MS) Statistical Analysis Statistical Analysis Safety Monitoring->Statistical Analysis PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis PK Analysis->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: General experimental workflow for a pharmacokinetic study.

troubleshooting_logic High Inter-Individual Variability High Inter-Individual Variability Check Ritonavir Levels Check Ritonavir Levels High Inter-Individual Variability->Check Ritonavir Levels Assess Gut Microbiome Assess Gut Microbiome High Inter-Individual Variability->Assess Gut Microbiome Genotype for AO Polymorphisms Genotype for AO Polymorphisms High Inter-Individual Variability->Genotype for AO Polymorphisms Review Concomitant Medications Review Concomitant Medications High Inter-Individual Variability->Review Concomitant Medications

Caption: Troubleshooting logic for high pharmacokinetic variability.

References

Technical Support Center: Investigating the Metabolic Switching of BILR 355 to BILR 516

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the metabolic switching of BILR 355 to its disproportionate metabolite, BILR 516.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound when administered alone?

A1: In vitro and preclinical studies have shown that this compound, an inhibitor of HIV-1, is extensively metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[1][2] This extensive metabolism leads to a nonlinear pharmacokinetic profile and low systemic exposure when this compound is administered orally by itself.[1]

Q2: Why was this compound co-administered with ritonavir (RTV)?

A2: Ritonavir is a potent inhibitor of CYP3A enzymes.[3] It was used as a "boosting" agent to inhibit the extensive CYP3A-mediated metabolism of this compound, thereby increasing its systemic exposure and therapeutic potential.[1][3]

Q3: What is the "metabolic switching" observed with this compound and ritonavir co-administration?

A3: Metabolic switching refers to a shift in the primary metabolic route of a drug. When this compound was given with ritonavir, the inhibition of its main CYP3A4 pathway led to the emergence of a previously undetected metabolic route.[1][3] This new pathway resulted in the formation of BILR 516, a metabolite that was not observed when this compound was administered alone.[1]

Q4: What is the metabolic pathway leading to the formation of BILR 516?

A4: The formation of BILR 516 is a two-step process involving gut microbiota and a non-CYP enzyme.[3] First, this compound is reduced by gut bacteria to an intermediate metabolite, BILR 402.[3] Subsequently, BILR 402 is oxidized by aldehyde oxidase (AO) to form BILR 516.[3]

Q5: Why is BILR 516 considered a "disproportionate" human metabolite?

A5: BILR 516 is termed a disproportionate human metabolite because, at steady state during co-administration with ritonavir, its plasma levels exceeded those of the parent drug, this compound.[1][3] Additionally, it exhibited a longer half-life than this compound.[1]

Troubleshooting Guides

Issue 1: Unexpected metabolite peak observed in LC-MS/MS analysis of human plasma samples from subjects co-administered this compound and ritonavir.

  • Possible Cause: You may be observing the formation of BILR 516 due to the metabolic switching phenomenon. The inhibition of CYP3A4 by ritonavir allows for an alternative metabolic pathway to become prominent.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry to determine the exact mass of the metabolite and perform fragmentation analysis (MS/MS) to elucidate its structure. Compare this with a synthetic standard of BILR 516 if available.[1]

    • Re-evaluate Preclinical Data: Note that the formation of BILR 516 is more pronounced in humans than in preclinical animal models, likely due to differences in aldehyde oxidase activity and gut bacteria composition.[3]

    • Quantify Exposure: Determine the plasma concentration of the new metabolite over time. Finding that its exposure (AUC) is higher than the parent compound at steady state is characteristic of the this compound to BILR 516 switch.[1]

Issue 2: Inability to reproduce the formation of BILR 516 in standard in vitro metabolism assays (e.g., human liver microsomes).

  • Possible Cause: The metabolic pathway to BILR 516 is not dependent on hepatic microsomal enzymes. Standard in vitro systems like human liver microsomes will not contain the necessary components (gut bacteria and sufficient aldehyde oxidase) to produce BILR 516.

  • Troubleshooting Steps:

    • Incorporate Gut Bacteria: To test the initial reduction step, incubate this compound under anaerobic conditions with human fecal homogenates or specific gut bacterial strains.[3] Analyze for the formation of the intermediate, BILR 402.

    • Use Aldehyde Oxidase (AO) Source: For the second step, incubate the intermediate (BILR 402) with a source of AO, such as human liver S9 fraction or cytosol, which contains soluble enzymes like AO.[4]

    • Two-Stage Incubation: Design a two-stage experiment. First, generate BILR 402 using gut bacteria incubation. Then, introduce the supernatant from this incubation to a system containing active aldehyde oxidase.

Issue 3: High variability in BILR 516 levels across different human subjects.

  • Possible Cause: Inter-individual differences in the composition of gut microbiota and genetic variations in aldehyde oxidase activity can lead to significant variability in the formation of BILR 516.

  • Troubleshooting Steps:

    • Microbiome Analysis: If feasible, correlate BILR 516 levels with the gut microbiome composition of the subjects to identify bacterial species responsible for the initial reduction of this compound.

    • AO Phenotyping/Genotyping: Assess the aldehyde oxidase activity in subjects' liver tissue samples (if available) or consider genotyping for known polymorphisms in the AOX1 gene.

    • Stratify Data: Analyze the pharmacokinetic data by stratifying subjects based on potential factors influencing gut flora (e.g., diet, antibiotic use) or AO activity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound With and Without Ritonavir Co-administration

ParameterThis compound AloneThis compound with RitonavirFold Increase
Mean t1/2 (h) ~3-510-163- to 5-fold
Mean Cmax Dose DependentDose Dependent2- to 5-fold
Mean AUC Dose DependentDose Dependent15- to 30-fold

Data compiled from studies on healthy volunteers.[5]

Table 2: Comparative Exposure of this compound and BILR 516 at Steady State (with Ritonavir)

CompoundRelative Exposure (AUC)Relative Half-life (t1/2)
This compound LowerShorter
BILR 516 HigherLonger

This table illustrates the disproportionate nature of the BILR 516 metabolite.[1]

Experimental Protocols

Protocol 1: Identification of Metabolites in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw human plasma samples from subjects dosed with this compound and ritonavir.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to perform a full scan to identify potential metabolite masses and then targeted MS/MS scans to fragment the ions of interest (parent drug and metabolites).

  • Data Analysis:

    • Process the data to identify peaks corresponding to this compound and its metabolites.

    • Propose metabolite structures based on the mass shift from the parent drug and the fragmentation patterns observed in the MS/MS spectra.[1]

Protocol 2: In Vitro Investigation of BILR 516 Formation

  • Step 1: Reduction by Gut Bacteria

    • Prepare an anaerobic chamber and use pre-reduced anaerobic media.

    • Create a human fecal slurry (or use a commercial mix of gut bacteria) as the enzyme source.

    • In the anaerobic chamber, incubate this compound (e.g., at 10 µM) with the fecal slurry at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, quench the reaction with cold acetonitrile and process the samples for LC-MS/MS analysis to monitor the formation of the intermediate, BILR 402.

  • Step 2: Oxidation by Aldehyde Oxidase

    • Incubate the chemically synthesized intermediate, BILR 402, with human liver S9 fraction or cytosol (which contains aldehyde oxidase) in a phosphate buffer (pH 7.4).

    • Include necessary cofactors for other enzymes to rule out their involvement (e.g., NADPH for CYPs, UDPGA for UGTs).

    • Incubate at 37°C for various time points.

    • Quench the reaction and analyze by LC-MS/MS for the formation of BILR 516.

    • Confirm the role of aldehyde oxidase by running a parallel incubation with a known AO inhibitor (e.g., hydralazine). A significant reduction in BILR 516 formation would confirm AO's involvement.

Visualizations

cluster_oral Oral Administration cluster_cyp Primary Pathway (Inhibited) cluster_alt Alternative Pathway (Active) This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Extensive Metabolism Gut Bacteria Gut Bacteria This compound->Gut Bacteria Reduction Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites BILR 402 (Intermediate) BILR 402 (Intermediate) Gut Bacteria->BILR 402 (Intermediate) AO Aldehyde Oxidase BILR 402 (Intermediate)->AO Oxidation BILR 516 (Disproportionate Metabolite) BILR 516 (Disproportionate Metabolite) AO->BILR 516 (Disproportionate Metabolite)

Caption: Metabolic switching pathway of this compound.

Caption: Workflow for investigating BILR 516 formation.

References

Technical Support Center: Oral Formulation of Bilr 355

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral delivery of Bilr 355. The content is structured to address specific challenges encountered during formulation development, drawing upon established principles for poorly soluble drug candidates.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues in the oral formulation of this compound.

Issue 1: Low and Variable Oral Bioavailability

Low and variable oral bioavailability is a primary challenge for this compound, likely stemming from its poor aqueous solubility and extensive first-pass metabolism.

  • Systematic Troubleshooting Workflow:

    G A Low/Variable Bioavailability Observed B Characterize Physicochemical Properties (Solubility, Permeability, pKa, LogP) A->B C Assess Dissolution Rate of API A->C D Evaluate Metabolic Stability (CYP3A4) A->D E Poor Solubility / Dissolution B->E Identify Root Cause C->E F High First-Pass Metabolism D->F G Solubility Enhancement Strategy E->G Select Strategy L Pharmacokinetic Boosting F->L H Particle Size Reduction (Micronization, Nanonization) G->H I Amorphous Solid Dispersion (e.g., with PVP, HPMC) G->I J Lipid-Based Formulation (e.g., SEDDS) G->J K Use of Surfactants/Solubilizers (e.g., SDS, PEG) G->K N Re-evaluate Formulation Performance (In Vitro Dissolution, In Vivo PK) H->N I->N J->N K->N M Co-administration with Ritonavir (CYP3A4 Inhibitor) L->M M->N O Monitor for Metabolic Switching (BILR 516 formation) N->O

    Caption: Troubleshooting workflow for low bioavailability of this compound.

Issue 2: Unexpected Metabolite Formation (Metabolic Switching)

Co-administration of this compound with ritonavir to inhibit CYP3A4-mediated metabolism can lead to a shift in the metabolic pathway, resulting in the formation of a disproportionate human metabolite, BILR 516.[1][2][3] This phenomenon involves gut bacteria and aldehyde oxidase.[1][2]

  • Metabolic Switching Pathway of this compound:

    G cluster_0 Standard Metabolism (Without Ritonavir) cluster_1 Metabolic Switching (With Ritonavir) A This compound (Oral Administration) D CYP3A4 A->D B Extensive Metabolism C Multiple Metabolites (Low Systemic Exposure of this compound) B->C D->B E This compound + Ritonavir F CYP3A4 Inhibition G Gut Bacteria (Reduction) H BILR 402 (Intermediate Metabolite) I Aldehyde Oxidase (Oxidation) J BILR 516 (Disproportionate Metabolite) K Increased this compound Exposure

    Caption: Metabolic switching of this compound in the presence of ritonavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an oral formulation for this compound?

A1: The main challenges for this compound oral formulation are its low aqueous solubility and extensive first-pass metabolism by CYP3A4 enzymes, leading to low and inconsistent oral bioavailability.[4] Additionally, when co-administered with a CYP3A4 inhibitor like ritonavir to "boost" exposure, it can undergo "metabolic switching," leading to high levels of an unexpected metabolite, BILR 516.[1][2]

Q2: What are some suitable starting points for formulating this compound to improve its solubility?

A2: Given that this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), several strategies can be employed:[4][5][6][7][8]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix (e.g., PVP, HPMC-AS) can prevent crystallization and enhance dissolution.[5][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs, improving their solubilization in the gastrointestinal tract.[4][6]

  • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug, which can improve the dissolution rate.[9][10][11]

  • Use of Solubilizing Excipients: Incorporating surfactants (e.g., sodium dodecyl sulfate) or co-solvents (e.g., polyethylene glycol) in the formulation can enhance solubility.[6]

Q3: How can I assess the potential for metabolic switching in my formulation?

A3: To assess metabolic switching, particularly when using a CYP3A4 inhibitor, the following in vitro and in vivo studies are recommended:

  • In Vitro Metabolism Studies: Incubate this compound with human liver microsomes in the presence and absence of ritonavir to confirm CYP3A4 inhibition.

  • Gut Microbiota Incubations: Anaerobic incubation of this compound with human fecal homogenates can determine the potential for reduction by gut bacteria to form the BILR 402 intermediate.[1][2]

  • Aldehyde Oxidase Activity: Assess the conversion of the intermediate (BILR 402) to BILR 516 using human liver cytosol, which contains aldehyde oxidase.[2]

  • In Vivo Animal Models: While challenging due to species differences in aldehyde oxidase activity, animal models can provide preliminary data on the formation of BILR 516 when this compound is co-administered with ritonavir.[2]

Data Presentation

Table 1: Representative Physicochemical Properties for a BCS Class II Compound Like this compound

PropertyTypical Value RangeImplication for Oral Formulation
Aqueous Solubility< 0.1 mg/mLDissolution-rate limited absorption.
LogP2 - 5High lipophilicity, good permeability but poor wetting.
pKa(Varies)Influences solubility at different pH values in the GI tract.
Melting Point> 150 °CHigh crystal lattice energy, challenging to dissolve.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Selection: Identify a common solvent in which both this compound and the chosen polymer (e.g., PVP K30, HPMC-AS) are soluble.

  • Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:2 w/w).

  • Spray Drying:

    • Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.

    • Spray the solution into the drying chamber.

    • The solvent rapidly evaporates, leaving the drug dispersed in the polymer matrix as a powder.

  • Powder Collection and Characterization:

    • Collect the dried powder from the cyclone.

    • Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution properties.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: Use a USP Apparatus II (paddle) or Apparatus I (basket).

  • Dissolution Media:

    • Start with simple media like 0.1 N HCl (simulated gastric fluid) and pH 6.8 phosphate buffer (simulated intestinal fluid).

    • Consider using biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better predict in vivo performance.

  • Test Conditions:

    • Set the paddle speed (e.g., 50-75 RPM) and temperature (37 ± 0.5 °C).

    • Add the this compound formulation (e.g., capsule, tablet, or ASD powder) to the dissolution vessel.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile for each formulation.

References

Troubleshooting inconsistent results in Bilr 355 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bilr 355 in in vitro assays. The information is tailored for scientists in the field of drug development and virology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, with the chemical name 11-ethyl-5,11-dihydro-5-methyl-8-[2-(1-oxido-4-quinolinyl)oxy]ethyl]-6H-dipyrido[3,2-b:2',3'-e][1]diazepin-6-one, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its primary mechanism of action is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme.[1][2] This inhibition is highly specific to HIV-1 RT.[2]

Q2: What is the in vitro efficacy of this compound against wild-type and resistant HIV-1 strains?

A2: In vitro studies have shown that this compound is potent against wild-type HIV-1, with a 50% effective concentration (EC50) of 0.26 ng/mL.[2] It also demonstrates efficacy against common NNRTI-resistant viral strains, with EC50 values ranging from 1.5 to 13 ng/mL.[2]

Q3: How is this compound metabolized in vitro?

A3: In vitro studies have demonstrated that this compound is extensively metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[3] When co-administered with Ritonavir, a potent CYP3A inhibitor, the metabolism of this compound is significantly altered.[3][4] This leads to a "metabolic switching" phenomenon where a metabolite, BILR 516, is formed through a pathway involving gut bacteria and aldehyde oxidase.[4]

Troubleshooting Inconsistent Results in this compound In Vitro Efficacy Assays

Inconsistent results in in vitro efficacy assays for this compound, such as cell-based viral inhibition assays, can arise from various factors. This guide provides a structured approach to troubleshooting common issues.

Diagram: Troubleshooting Workflow for Inconsistent Efficacy Assay Results

Troubleshooting Efficacy Assays cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Parameter Optimization cluster_3 Data Analysis and Interpretation Inconsistent_Results Inconsistent EC50 Values or High Variability Reagent_Check Verify Reagent Quality and Concentration Inconsistent_Results->Reagent_Check Start Here Cell_Health Assess Cell Viability and Confluency Inconsistent_Results->Cell_Health Protocol_Review Review Assay Protocol for Deviations Inconsistent_Results->Protocol_Review Virus_Titer Confirm Viral Titer and MOI Reagent_Check->Virus_Titer If reagents are OK Cell_Health->Virus_Titer If cells are healthy Protocol_Review->Virus_Titer If protocol is correct Incubation_Time Optimize Incubation Times Virus_Titer->Incubation_Time Plate_Effects Check for Edge Effects Incubation_Time->Plate_Effects Curve_Fit Review Curve Fitting Parameters Plate_Effects->Curve_Fit If parameters are optimized Outliers Identify and Address Outliers Curve_Fit->Outliers Outliers->Inconsistent_Results Re-evaluate

Caption: Troubleshooting workflow for inconsistent efficacy assay results.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or uneven virus distribution.Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Gently mix virus stock before and during addition to wells.
Inconsistent EC50 Values Variations in viral stock titer, cell passage number, or reagent stability.Use a consistent, low-passage number of cells. Aliquot and store viral stocks at -80°C to avoid freeze-thaw cycles. Prepare fresh drug dilutions for each experiment.
High Background Signal Cell contamination (e.g., mycoplasma), non-specific antibody binding in p24 ELISA, or cellular toxicity of the compound.Regularly test cell lines for mycoplasma contamination. Optimize blocking and washing steps in ELISA. Perform a cytotoxicity assay in parallel to determine the compound's toxic concentration.
Low Signal-to-Noise Ratio Suboptimal virus concentration (MOI), insufficient incubation time, or inactive reverse transcriptase.Optimize the multiplicity of infection (MOI) to ensure a robust signal. Titrate the virus stock before performing inhibition assays. Ensure the viral stock has not been inactivated by improper storage.
Edge Effects in Multi-well Plates Evaporation from wells on the plate edges.Maintain proper humidity in the incubator. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Experimental Protocol: HIV-1 p24 Antigen Inhibition Assay

This protocol outlines a common method for assessing the in vitro efficacy of this compound.

  • Cell Seeding: Seed susceptible target cells (e.g., TZM-bl, CEM-SS) in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Add the diluted this compound to the cells, followed by the addition of a pre-titered amount of HIV-1. Include appropriate controls (cells only, cells + virus, and a reference NNRTI).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of p24 production for each concentration of this compound and determine the EC50 value by non-linear regression analysis.

Troubleshooting Inconsistent Results in this compound In Vitro Metabolism Assays

Given that this compound is metabolized by CYP3A and can undergo metabolic switching, in vitro metabolism assays are critical. Inconsistent results can be due to a variety of factors related to the enzyme source and assay conditions.

Diagram: HIV-1 Life Cycle and the Target of this compound

HIV Life Cycle cluster_0 Host Cell cluster_1 This compound Action Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration 4. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 5. Transcription (Host DNA -> Viral RNA) Integration->Transcription Translation 6. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding and Maturation Assembly->Budding Bilr355 This compound (NNRTI) Bilr355->RT Inhibits

Caption: The HIV-1 life cycle and the inhibitory action of this compound.

Common Issues and Solutions in Metabolism Assays
Issue Potential Cause Recommended Solution
Low or No Metabolite Formation Inactive enzyme source (microsomes or S9 fraction), incorrect cofactor concentration, or inappropriate incubation time.Ensure proper storage of enzyme fractions at -80°C. Use fresh, validated cofactors (e.g., NADPH). Optimize incubation time to be within the linear range of metabolite formation.
High Variability in Metabolite Levels Inconsistent protein concentration in the incubation, pipetting errors, or instability of metabolites.Accurately determine and normalize the protein concentration of the microsomal or S9 preparations. Use precise pipetting techniques. Analyze samples immediately or store at -80°C to prevent metabolite degradation.
Discrepancy with In Vivo Data Absence of necessary enzymes or cofactors in the in vitro system (e.g., for the metabolic switching of this compound).For studying the full metabolic profile, consider using primary hepatocytes which contain a broader range of phase I and phase II enzymes. For the specific metabolic switching of this compound, a co-culture system with gut bacteria or the addition of aldehyde oxidase may be necessary to replicate the in vivo pathway.
Matrix Effects in LC-MS/MS Analysis Interference from components of the incubation mixture (e.g., proteins, salts) affecting ionization.Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction). Use a stable isotope-labeled internal standard to correct for matrix effects.
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, phosphate buffer (pH 7.4), and this compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

By following these guidelines and protocols, researchers can enhance the consistency and reliability of their in vitro assays with this compound.

References

How to minimize the impact of Bilr 355 metabolic instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bilr 355. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the impact of metabolic instability during experimentation. This compound is a potent and selective inhibitor of MEK1/2, however, its primary liability is rapid metabolic clearance mediated by cytochrome P450 3A4 (CYP3A4). This guide provides troubleshooting advice and detailed protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is metabolic instability and why is it a concern for this compound?

A1: Metabolic instability refers to the susceptibility of a compound to be chemically altered by metabolic enzymes, primarily in the liver. For this compound, this means it is rapidly broken down by the CYP3A4 enzyme.[1][2] This can lead to low systemic exposure, high clearance rates, and consequently, reduced efficacy in in vivo models and potentially in clinical applications. In in vitro experiments, metabolic instability can lead to a decrease in the effective concentration of this compound over the course of the experiment, resulting in underestimation of its potency.

Q2: How can I determine if metabolic instability is affecting my cell-based assay results with this compound?

A2: If you observe a weaker than expected effect of this compound in your cell-based assays, or if the effect diminishes over longer incubation times, metabolic instability could be a contributing factor. A key indicator would be a discrepancy between the IC50 value in a short-duration biochemical assay versus a longer-term cell proliferation assay. To confirm this, you can perform a time-course experiment and measure the concentration of this compound in the cell culture medium over time using LC-MS/MS.

Q3: What are the primary strategies to minimize the impact of this compound's metabolic instability in in vitro experiments?

A3: There are several strategies to address this issue:

  • Co-administration with a CYP3A4 inhibitor: Using a known CYP3A4 inhibitor, such as ketoconazole, can block the metabolic activity of the enzyme and increase the stability of this compound.[1]

  • Use of metabolically incompetent systems: For initial screening, consider using systems with low metabolic activity, such as liver microsomes without the necessary cofactors (NADPH).[3]

  • Increase dosing frequency: In longer-term cell culture experiments, replenishing the media with fresh this compound at regular intervals can help maintain a more consistent concentration.

  • Structural modification of the compound: For medicinal chemists, identifying the metabolic "hotspots" on the this compound molecule can guide the synthesis of analogues with improved metabolic stability.[4]

Q4: Can I use this compound in animal models given its metabolic instability?

A4: Yes, but careful experimental design is crucial. You will likely need to administer this compound more frequently or at a higher dose to achieve the desired therapeutic exposure. It is also highly recommended to conduct pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in the chosen animal model. Co-administration with a CYP3A4 inhibitor can also be explored in animal studies, but potential off-target effects of the inhibitor must be considered.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values for this compound in cell-based assays. Metabolic degradation of this compound: The effective concentration of the compound is decreasing over the incubation period.1. Reduce incubation time: If possible, shorten the assay duration to minimize metabolic breakdown. 2. Replenish compound: For longer assays, replace the media with fresh this compound at regular intervals (e.g., every 12 or 24 hours). 3. Co-incubate with a CYP3A4 inhibitor: Add a known CYP3A4 inhibitor like ketoconazole (typically at 1-10 µM) to the culture media to block metabolism.[1] 4. Quantify compound concentration: Use LC-MS/MS to measure the concentration of this compound in the media at the beginning and end of the experiment to confirm degradation.
This compound shows high potency in a biochemical MEK1/2 assay but weak activity in a cell proliferation assay. High cell-based clearance: The cells in your assay may have high levels of CYP3A4 activity, leading to rapid metabolism of this compound.1. Use a cell line with low CYP3A4 expression: If possible, switch to a cell line known to have lower metabolic enzyme activity. 2. Characterize CYP3A4 activity: Perform a CYP3A4 activity assay on your cell line to determine its metabolic capacity. 3. Inhibit CYP3A4: As a test, run the proliferation assay in the presence of a CYP3A4 inhibitor to see if the potency of this compound increases.
High variability in in vivo efficacy studies with this compound. Rapid in vivo clearance: The compound is being cleared too quickly to maintain a therapeutic concentration.1. Conduct a pharmacokinetic (PK) study: Determine the half-life (t1/2) and clearance (CL) of this compound in your animal model.[5] 2. Adjust dosing regimen: Based on the PK data, increase the dosing frequency or dose to maintain exposure above the target concentration. 3. Consider a different route of administration: For example, continuous infusion may provide more stable plasma concentrations. 4. Co-administer a CYP3A4 inhibitor: This can increase the exposure of this compound, but requires careful consideration of potential drug-drug interactions.[1]
Unexpected off-target effects observed in cellular assays. Formation of reactive metabolites: The metabolism of this compound by CYP3A4 may produce reactive metabolites that have their own biological activity.[6]1. Metabolite identification: Use LC-MS/MS to identify the major metabolites of this compound formed by liver microsomes or hepatocytes. 2. Test metabolite activity: If possible, synthesize the major metabolites and test their activity in your assays to see if they contribute to the observed phenotype. 3. Inhibit metabolism: Determine if the off-target effects are reduced in the presence of a CYP3A4 inhibitor.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by liver enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and HLM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding this compound to the wells. The final concentration of this compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[5]

  • Include control wells without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the natural log of the percentage of remaining this compound versus time. The slope of the linear regression will give the rate of metabolism.

  • Calculate the half-life (t1/2 = 0.693 / slope) and intrinsic clearance (CLint).[5]

Protocol 2: Cell-Based Assay with a CYP3A4 Inhibitor

This protocol describes how to assess the impact of CYP3A4-mediated metabolism on the activity of this compound in a cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Ketoconazole (or another CYP3A4 inhibitor)

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Prepare a second set of serial dilutions of this compound, with each dilution also containing a fixed concentration of ketoconazole (e.g., 5 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound with and without ketoconazole.

  • Incubate the plates for the desired duration (e.g., 72 hours).

  • At the end of the incubation, measure cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.

  • Plot the dose-response curves for this compound in the presence and absence of ketoconazole.

  • Compare the IC50 values. A significant shift in the IC50 to a lower concentration in the presence of ketoconazole indicates that CYP3A4-mediated metabolism is impacting the apparent potency of this compound.

Data Presentation

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound8.581.5
Verapamil (Control)15.245.6
Warfarin (Control)> 60< 11.6

Table 2: Effect of CYP3A4 Inhibition on the Potency of this compound in a 72-hour Cell Proliferation Assay (A375 cells)

ConditionIC50 (nM)Fold Shift
This compound alone250-
This compound + 5 µM Ketoconazole505

Visualizations

MEK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Bilr355 This compound Bilr355->MEK Inhibition CYP3A4 CYP3A4 Metabolism Bilr355->CYP3A4 Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites

Caption: Simplified MEK1/2 signaling pathway and the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_troubleshooting Troubleshooting Strategy Biochemical_Assay Biochemical Assay (High Potency) Cell_Assay Cell-Based Assay (Low Potency) Biochemical_Assay->Cell_Assay Discrepancy leads to Metabolism_Assay Metabolic Stability Assay Cell_Assay->Metabolism_Assay Result1 High Instability Confirmed Metabolism_Assay->Result1 Add_Inhibitor Add CYP3A4 Inhibitor Result1->Add_Inhibitor Modified_Assay Run Modified Cell-Based Assay Add_Inhibitor->Modified_Assay Result2 Potency Restored Modified_Assay->Result2

Caption: Workflow for troubleshooting discrepant results with this compound.

Troubleshooting_Logic Start Inconsistent Results? Cause1 Metabolic Instability? Start->Cause1 Yes End Consistent Results Start->End No Solution1 Run Metabolism Assay Cause1->Solution1 Confirm Cause2 Off-Target Effects? Cause1->Cause2 No Solution2 Co-dose with CYP3A4 Inhibitor Solution1->Solution2 Instability Confirmed Solution2->End Solution3 Metabolite ID & Screening Cause2->Solution3 Yes Cause2->End No Solution3->End

Caption: Decision tree for troubleshooting this compound experimental issues.

References

Technical Support Center: Investigating the Nonlinear Pharmacokinetics of BILR 355

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the nonlinear pharmacokinetics of BILR 355.

Troubleshooting Guide

This guide addresses specific issues that may arise during preclinical and clinical investigations of this compound.

Observed Issue Potential Cause Recommended Action
Greater than dose-proportional increase in plasma exposure (AUC) with increasing single doses of this compound. Saturation of absorption and/or first-pass metabolism.[1]Conduct in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes to confirm the role of CYP3A4 in this compound metabolism.[1] Design in vivo animal studies with a range of doses to pinpoint the onset of saturation.
High inter-subject variability in this compound plasma concentrations at higher doses. Saturation of metabolic enzymes leading to greater impact of individual differences in enzyme expression or activity.[1][2]Genotype subjects for relevant CYP3A4 polymorphisms. Stratify data analysis by genotype to investigate the contribution of genetic variability.
Disproportionately high levels of the metabolite BILR 516 when this compound is co-administered with ritonavir. Metabolic switching due to inhibition of the primary CYP3A4 metabolic pathway by ritonavir.[3] This shunts this compound metabolism through an alternative pathway involving gut bacteria and aldehyde oxidase.[3]Perform in vitro studies with human gut bacteria to confirm the reduction of this compound to the intermediate BILR 402.[3] Conduct experiments using human liver cytosol or recombinant aldehyde oxidase to verify the oxidation of BILR 402 to BILR 516.[3]
Pharmacokinetic profile of this compound becomes linear when co-administered with ritonavir. Ritonavir, a potent CYP3A inhibitor, blocks the primary, saturable metabolic pathway of this compound.[1][3]This is an expected interaction. Use this linearized pharmacokinetic profile to establish a therapeutic dosing regimen for co-administration.
Difficulty in establishing a clear dose-response relationship for this compound efficacy or toxicity. The nonlinear pharmacokinetics lead to unpredictable plasma concentrations at different dose levels.[4][5]Develop a population pharmacokinetic (PopPK) model to describe the nonlinear kinetics and identify covariates influencing variability. Use the model to simulate different dosing regimens and predict exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's nonlinear pharmacokinetics?

A1: The nonlinear pharmacokinetics of this compound are primarily attributed to the saturation of absorption and/or its metabolic elimination process at higher doses.[1] The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]

Q2: How does co-administration with ritonavir affect the pharmacokinetics of this compound?

A2: Ritonavir is a strong inhibitor of CYP3A4, the primary enzyme that metabolizes this compound.[1][3] By inhibiting this pathway, ritonavir linearizes the pharmacokinetics of this compound, leading to an approximately dose-proportional increase in systemic exposure.[1] This co-administration also leads to a significant increase in the half-life of this compound.[1]

Q3: What is "metabolic switching" and how does it relate to this compound?

A3: Metabolic switching is a phenomenon where the inhibition of a primary metabolic pathway causes the drug to be metabolized through an alternative route. In the case of this compound, when its primary CYP3A4 metabolism is blocked by ritonavir, it undergoes a novel metabolic pathway. This involves reduction by gut bacteria to an intermediate (BILR 402), which is then oxidized by aldehyde oxidase to form a disproportionately high level of the metabolite BILR 516.[3]

Q4: What experimental approaches can be used to investigate the nonlinear pharmacokinetics of this compound?

A4: A combination of in vitro and in vivo studies is recommended. In vitro studies with human liver microsomes and recombinant CYP enzymes can identify the specific enzymes involved in metabolism.[1] In vivo studies in preclinical animal models and humans, involving dose-escalation designs, are crucial to characterize the dose-dependency of pharmacokinetic parameters.[4]

Q5: Why is understanding the nonlinear pharmacokinetics of this compound important for its clinical development?

A5: Understanding the nonlinear pharmacokinetics is critical for safe and effective dosing.[4][5] Failure to account for nonlinearity can lead to unexpected and disproportionate increases in drug exposure at higher doses, potentially increasing the risk of toxicity.[4] Conversely, at lower doses, exposure may be insufficient for therapeutic efficacy.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Volunteers

Dose (mg)Cmax (ng/mL)AUC0-∞ (ng·h/mL)CL/F (L/h)t1/2 (h)
536.3147.5-5.02
12.5100.1258.92464.11
25289.8511.21193.38
50588.5985.690.72.51
751058.01184.01342.15
1001308.41262.179.21.86

Data extracted from a study in healthy volunteers.[1] CL/F denotes apparent clearance.

Table 2: Effect of Ritonavir Co-administration on this compound Pharmacokinetics

ParameterThis compound AloneThis compound with RitonavirFold Increase
AUC0-∞Dose-dependent increase~15- to 30-fold15-30x
CmaxDose-dependent increase~2- to 5-fold2-5x
t1/22-4 h10-16 h3-5x

Data represents the approximate fold-increase observed across the dose range studied.[1]

Experimental Protocols

1. In Vitro Metabolism of this compound using Human Liver Microsomes

  • Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by CYP3A4.

  • Methodology:

    • Incubate varying concentrations of this compound (e.g., 0.1 to 100 µM) with pooled human liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C.

    • Initiate the reaction by adding the NADPH-generating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

    • Calculate the rate of metabolism at each substrate concentration.

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using nonlinear regression analysis.

2. In Vivo Dose-Escalation Study in a Preclinical Animal Model (e.g., Rat)

  • Objective: To characterize the in vivo nonlinear pharmacokinetics of this compound.

  • Methodology:

    • Administer this compound orally at a range of doses (e.g., 5, 25, 100 mg/kg) to different groups of rats (n=5 per group).

    • Collect serial blood samples via tail vein or jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

    • Process blood samples to obtain plasma.

    • Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters (Cmax, Tmax, AUC, CL/F, t1/2) for each dose group.

    • Plot AUC and Cmax versus dose to assess dose proportionality.

Visualizations

BILR_355_Metabolism cluster_gut Gut Lumen cluster_liver Hepatocyte BILR 355_gut This compound Gut Bacteria Gut Bacteria BILR 355_gut->Gut Bacteria BILR 402_gut BILR 402 (Intermediate) Gut Bacteria->BILR 402_gut Reduction BILR 402_liver BILR 402 BILR 402_gut->BILR 402_liver Absorption BILR 355_liver This compound CYP3A4 CYP3A4 BILR 355_liver->CYP3A4 Metabolites Oxidative Metabolites CYP3A4->Metabolites Primary Pathway Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Aldehyde Oxidase Aldehyde Oxidase BILR 516 BILR 516 Aldehyde Oxidase->BILR 516 Oxidation BILR 402_liver->Aldehyde Oxidase

Caption: Metabolic pathways of this compound with and without ritonavir.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Characterization cluster_modeling Data Analysis & Modeling HLM Human Liver Microsomes (Metabolic Stability, Km, Vmax) Recombinant_CYP Recombinant CYP Enzymes (Reaction Phenotyping) HLM->Recombinant_CYP Animal_PK Dose Escalation Studies in Preclinical Species Recombinant_CYP->Animal_PK Gut_Bacteria_Incubation Anaerobic Incubation with Human Gut Bacteria Human_PK Single & Multiple Ascending Dose Studies in Humans Animal_PK->Human_PK DDI_Study Drug-Drug Interaction Study (with Ritonavir) Human_PK->DDI_Study PopPK Population PK Modeling (Identify sources of variability) DDI_Study->PopPK NCA Non-Compartmental Analysis (NCA) NCA->PopPK

Caption: Experimental workflow for investigating nonlinear pharmacokinetics.

Logical_Relationship High_Dose Increasing this compound Dose Saturation Saturation of CYP3A4-mediated First-Pass Metabolism High_Dose->Saturation Nonlinear_PK Nonlinear Pharmacokinetics (> Dose-Proportional Increase in AUC) Saturation->Nonlinear_PK Inhibition Inhibition of CYP3A4 Variability Increased Inter-Individual Variability Nonlinear_PK->Variability Ritonavir Co-administration with Ritonavir Ritonavir->Inhibition Linear_PK Linearized Pharmacokinetics Inhibition->Linear_PK Metabolic_Switch Metabolic Switching to Gut Bacteria/Aldehyde Oxidase Pathway Inhibition->Metabolic_Switch BILR516 Increased BILR 516 Formation Metabolic_Switch->BILR516

Caption: Logical relationships in this compound's nonlinear pharmacokinetics.

References

Improving the experimental design of Bilr 355 clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the experimental design of clinical trials for BBI-355 (formerly known as Bilr 355), a selective CHK1 inhibitor for the treatment of cancers with oncogene amplifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BBI-355?

A1: BBI-355 is an oral, potent, and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] Cancer cells with high-copy number oncogene amplifications, particularly those on extrachromosomal DNA (ecDNA), experience elevated replication stress.[2] These cancer cells become highly dependent on CHK1 to manage this stress and repair DNA damage.[3][4] BBI-355 exploits this vulnerability by inhibiting CHK1, which leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in these cancer cells.[3]

Q2: What is the rationale for targeting cancers with oncogene amplification, specifically those with ecDNA?

A2: Oncogene amplification on ecDNA is a key driver of tumor growth and resistance to targeted therapies.[1][4] ecDNA allows for rapid adaptation of cancer cells to therapeutic pressures.[2] Tumors with oncogene amplifications, especially on ecDNA, have been shown to be hypersensitive to CHK1 inhibition due to their heightened replication stress.[2][4] Therefore, targeting this specific patient population with BBI-355 is a promising therapeutic strategy.

Q3: What are the key inclusion criteria for the POTENTIATE (NCT05827614) clinical trial?

A3: The key inclusion criteria for the POTENTIATE trial include:

  • Locally advanced or metastatic non-resectable solid tumors.[5]

  • Disease progression despite standard therapies or no available standard therapy.[5]

  • Evidence of oncogene amplification.[5]

  • Availability of formalin-fixed paraffin-embedded (FFPE) tumor tissue.[5]

  • Measurable disease as defined by RECIST Version 1.1.[5]

  • Adequate hematologic, hepatic, and renal function.[5]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[5]

Q4: What combination therapies are being explored with BBI-355 in the POTENTIATE trial?

A4: The POTENTIATE trial is investigating BBI-355 as a single agent and in combination with select targeted therapies.[5] These combinations include the EGFR inhibitor erlotinib, the FGFR1-4 inhibitor futibatinib, and the RNR inhibitor BBI-825.[5] Preclinical data has shown that combining BBI-355 with agents targeting the amplified oncogenes (like EGFR or FGFR) can prevent resistance to those targeted therapies.[1][6]

Troubleshooting Guide

Issue 1: Difficulty in identifying eligible patients with oncogene amplification.

  • Question: Our site is struggling to identify a sufficient number of patients with confirmed oncogene amplification for trial enrollment. What are the recommended methods for detection?

  • Answer: The POTENTIATE trial protocol requires evidence of oncogene amplification.[5] While the specific method may be determined by local laboratory capabilities, common and reliable techniques include:

    • Quantitative Polymerase Chain Reaction (qPCR): A sensitive method to determine gene copy number from FFPE tumor tissue.[7][8]

    • Fluorescence In Situ Hybridization (FISH): Considered a gold standard for visualizing gene amplification in tissue samples.[9]

    • Next-Generation Sequencing (NGS): Targeted NGS panels can be used to detect copy number variations and the presence of ecDNA.[10] It is recommended to collaborate with a central laboratory or a specialized genomics provider to ensure consistent and accurate screening.

Issue 2: Concerns about potential toxicities with a CHK1 inhibitor.

  • Question: Previous CHK1 inhibitors have been associated with significant toxicities, particularly when combined with chemotherapy. What is the expected safety profile of BBI-355?

  • Answer: Historically, combining CHK1 inhibitors with traditional cytotoxic DNA-damaging agents has led to increased normal tissue toxicities.[11] The BBI-355 clinical trial design focuses on combination with targeted therapies rather than broad cytotoxic agents, which is hypothesized to have a more manageable safety profile.[12] In the ongoing POTENTIATE trial, the most common drug-related adverse events have been hematologic (leukopenia, neutropenia, thrombocytopenia), which are considered on-target for CHK1 inhibition and have been generally well-managed.[1] The dose-escalation part of the study is designed to determine the recommended Phase 2 dose (RP2D) with an acceptable safety profile.[5]

Issue 3: Suboptimal response to BBI-355 monotherapy in a preclinical model.

  • Question: We are observing limited single-agent activity of BBI-355 in our patient-derived xenograft (PDX) model with a known oncogene amplification. What could be the reason?

  • Answer: While BBI-355 has shown single-agent antitumor activity in preclinical models, the level of response can vary.[4] Consider the following factors:

    • Level of Replication Stress: The sensitivity to CHK1 inhibition is correlated with the level of underlying replication stress. Models with lower intrinsic replication stress may show a more modest response to monotherapy.

    • Co-occurring Mutations: The presence of other driver mutations or alterations in DNA damage response pathways could influence the dependency on CHK1.

    • Combination Strategy: Preclinical data strongly suggests that the efficacy of BBI-355 is enhanced when used in combination with a targeted therapy that inhibits the protein product of the amplified oncogene.[4] This dual targeting can prevent the development of resistance.[1] It is recommended to test BBI-355 in combination with an appropriate targeted agent in your model.

Data Presentation

Table 1: Overview of the POTENTIATE (NCT05827614) Clinical Trial Design

Parameter Description Reference
Trial Phase Phase 1/2[13]
Study Design Open-Label, Dose-Escalation and Dose-Expansion[14]
Patient Population Locally advanced or metastatic solid tumors with oncogene amplifications[5][13]
Part 1 Dose escalation of BBI-355 as a single agent (PO Q2D)[1]
Part 2 BBI-355 in combination with erlotinib (EGFR inhibitor)[1]
Part 3 BBI-355 in combination with futibatinib (FGFR inhibitor)[1]
Additional Arm BBI-355 in combination with BBI-825 (RNR inhibitor)[5]
Primary Objectives To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of BBI-355 alone and in combination. To evaluate the safety and tolerability.[15]

Table 2: Summary of BBI-355 Preclinical Efficacy

Model System Treatment Key Findings Reference
ecDNA+ oncogene amplified tumor cell linesBBI-355 monotherapyHeightened sensitivity and induction of replication stress in ecDNA+ cells.[4]
Multiple ecDNA+ tumor modelsBBI-355 monotherapy (continuous and intermittent dosing)Durable antitumor activity, including tumor regressions.[4]
FGFR2 ecDNA+ amplified gastric cancer modelsBBI-355 + pan-FGFR inhibitorEnhanced antitumor activity.[4]
CDK4 ecDNA+ amplified sarcoma modelsBBI-355 + CDK4/6 inhibitorsEnhanced antitumor activity.[4]
ecDNA+ gastric cancer CDX and PDX modelsBBI-355 + EGFR or FGFR2 inhibitorsPrevention of resistance to targeted therapies.[1]

Experimental Protocols

1. Detection of Oncogene Amplification by Quantitative PCR (qPCR)

This protocol provides a general framework for determining gene copy number from FFPE tumor DNA.

  • DNA Isolation: Isolate genomic DNA from FFPE tumor tissue sections using a commercially available kit optimized for this purpose.

  • Assay Design:

    • Design or order a TaqMan Copy Number Assay for the target oncogene.[16]

    • Select a TaqMan Copy Number Reference Assay for a known two-copy gene (e.g., RNase P).[16]

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing TaqMan Genotyping Master Mix, the target gene assay, the reference gene assay, and the genomic DNA sample.

    • Run the samples in triplicate on a real-time PCR instrument.[8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the target and reference genes.

    • Calculate the change in Ct (ΔCt) between the target and reference genes.

    • Normalize the ΔCt of the tumor sample to the ΔCt of a normal control sample (with a known copy number of 2) to obtain the ΔΔCt.

    • The copy number is calculated as 2 x 2-ΔΔCt.[8]

2. Detection of Oncogene Amplification by Fluorescence In Situ Hybridization (FISH)

This protocol outlines the key steps for performing FISH on FFPE tissue sections.

  • Slide Preparation:

    • Cut 4-5 µm thick sections from the FFPE block and mount on positively charged slides.[17]

    • Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes.[18]

  • Pretreatment:

    • Perform heat-induced epitope retrieval to unmask the target DNA.

    • Digest the tissue with pepsin or proteinase K to improve probe penetration.[17]

  • Hybridization:

    • Denature the slide and a labeled DNA probe specific for the oncogene of interest and a control centromeric probe.[9]

    • Apply the denatured probe to the slide and hybridize overnight in a humidified chamber at 37°C.[9]

  • Post-Hybridization Washes:

    • Wash the slides in stringent wash buffers to remove unbound probe.[9]

  • Detection and Visualization:

    • Counterstain the slides with DAPI to visualize the nuclei.

    • Analyze the slides using a fluorescence microscope. Gene amplification is determined by the ratio of the target gene signals to the control probe signals.[9]

Mandatory Visualization

BBI_355_Signaling_Pathway cluster_ecDNA ecDNA-driven Oncogene Amplification cluster_stress Cellular Stress Response cluster_checkpoint Cell Cycle Checkpoint Control cluster_therapy Therapeutic Intervention cluster_outcome Cellular Outcome ecDNA ecDNA (e.g., EGFR, FGFR2) Oncogene High Oncogene Transcription ecDNA->Oncogene ReplicationStress Increased Replication Stress Oncogene->ReplicationStress DNA_Damage DNA Damage ReplicationStress->DNA_Damage CHK1 CHK1 DNA_Damage->CHK1 Activation CellCycleArrest Cell Cycle Arrest & DNA Repair CHK1->CellCycleArrest Phosphorylation Cascade Apoptosis Apoptosis CellCycleArrest->Apoptosis Failure of Repair Leads to BBI355 BBI-355 BBI355->CHK1 Inhibition

Caption: BBI-355 inhibits CHK1, disrupting DNA repair in ecDNA-driven cancers.

BBI_355_Trial_Workflow cluster_treatment Treatment Arms (Dose Escalation & Expansion) Start Patient Screening Inclusion Inclusion Criteria Met? (Locally Advanced/Metastatic Solid Tumor) Start->Inclusion TumorSample FFPE Tumor Sample Collection Inclusion->TumorSample Yes ScreenFail Screen Failure Inclusion->ScreenFail No OncogeneTest Oncogene Amplification Testing (qPCR/FISH/NGS) TumorSample->OncogeneTest AmplificationPositive Amplification Positive? OncogeneTest->AmplificationPositive Enrollment Enrollment in POTENTIATE Trial AmplificationPositive->Enrollment Yes AmplificationPositive->ScreenFail No ArmA Arm A: BBI-355 Monotherapy Enrollment->ArmA ArmB Arm B: BBI-355 + Erlotinib Enrollment->ArmB ArmC Arm C: BBI-355 + Futibatinib Enrollment->ArmC ArmD Arm D: BBI-355 + BBI-825 Enrollment->ArmD Response Tumor Response Assessment (RECIST 1.1) ArmA->Response Safety Safety & Tolerability Monitoring (CTCAE v5.0) ArmA->Safety ArmB->Response ArmB->Safety ArmC->Response ArmC->Safety ArmD->Response ArmD->Safety Endpoint Primary Endpoint Analysis (MTD/RP2D) Response->Endpoint Safety->Endpoint

Caption: Workflow for patient screening and enrollment in the BBI-355 trial.

References

Validation & Comparative

Bilr 355: A Second-Generation NNRTI Demonstrating Superior Efficacy Against Resistant HIV-1 Strains Compared to First-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LAVAL, Quebec – In the landscape of antiretroviral therapeutics, the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355 has demonstrated a significant advantage in efficacy, particularly against HIV-1 strains resistant to first-generation NNRTIs such as nevirapine and efavirenz. This comparison guide provides a detailed analysis of this compound's performance, supported by in vitro experimental data, for researchers, scientists, and drug development professionals.

Superior In Vitro Efficacy Against NNRTI-Resistant HIV-1

This compound has shown potent antiviral activity against both wild-type and a broad spectrum of NNRTI-resistant HIV-1 isolates. In vitro studies reveal that while first-generation NNRTIs exhibit a low genetic barrier to resistance, this compound maintains significant efficacy against common NNRTI resistance mutations.

A key study utilizing the PhenoSense™ assay, which measures drug susceptibility in recombinant viruses containing the protease and reverse transcriptase regions from patient-derived viruses, highlights this difference. Against the wild-type HIV-1 NL4-3 strain, this compound demonstrated a 50% effective concentration (EC50) of 6 nM[1].

More critically, when tested against a panel of 225 randomly selected NNRTI-resistant clinical isolates, a significantly higher percentage of these isolates remained susceptible to this compound compared to first-generation NNRTIs. Of these resistant isolates, 63% had a fold-change (FC) in EC50 of ≤10 for this compound, indicating retained susceptibility. In stark contrast, only 22% and 1.7% of the same isolates showed an FC ≤10 for efavirenz and nevirapine, respectively[1].

Further analysis of isolates with single NNRTI-associated mutations revealed that 88% (67 out of 76) had an FC ≤10 to this compound[1]. This robust activity against single-mutation resistant strains underscores the higher genetic barrier to resistance for this compound.

DrugEC50 against Wild-Type HIV-1 (NL4-3)Percentage of 225 NNRTI-Resistant Isolates with FC ≤10Percentage of 76 Isolates with a Single NNRTI Mutation and FC ≤10
This compound BS 6 nM63%88%
Efavirenz Not specified in the provided text22%Not specified in the provided text
Nevirapine Not specified in the provided text1.7%Not specified in the provided text

Comparative in vitro efficacy of this compound and first-generation NNRTIs against wild-type and resistant HIV-1 strains.[1]

Experimental Protocols

PhenoSense™ HIV Drug Resistance Assay

The in vitro efficacy data for this compound and first-generation NNRTIs was generated using the PhenoSense™ HIV drug resistance assay. This assay provides a quantitative measure of viral susceptibility to a panel of antiretroviral drugs.

Methodology:

  • Viral RNA Extraction and Amplification: HIV-1 viral RNA is extracted from a patient's plasma sample. The protease and reverse transcriptase regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Construction: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into an HIV-1 genomic vector that is deficient in these genes. This vector also contains a luciferase reporter gene.

  • Virus Production: The recombinant viral vectors are transfected into a human cell line, which then produces infectious virus particles containing the patient's protease and reverse transcriptase enzymes.

  • Drug Susceptibility Testing: The recombinant viruses are used to infect a target cell line in the presence of serial dilutions of antiretroviral drugs, including this compound, nevirapine, and efavirenz.

  • Luciferase Activity Measurement: After a single round of infection, the amount of viral replication is quantified by measuring the activity of the luciferase reporter gene. The light output is proportional to the extent of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each drug. The fold-change (FC) in EC50 is determined by dividing the EC50 value for the patient's virus by the EC50 value for a wild-type reference virus. An FC value of ≤10 is generally considered to indicate susceptibility.

PhenoSense_Workflow cluster_sample_prep Sample Preparation cluster_virus_construction Recombinant Virus Construction cluster_susceptibility_testing Drug Susceptibility Testing cluster_data_analysis Data Analysis PatientPlasma Patient Plasma ViralRNA Viral RNA Extraction PatientPlasma->ViralRNA RTPCR RT-PCR Amplification (Protease & RT genes) ViralRNA->RTPCR Ligation Ligation RTPCR->Ligation Vector HIV-1 Vector (luciferase reporter, PR/RT deleted) Vector->Ligation Transfection Transfection into packaging cell line Ligation->Transfection RecombinantVirus Recombinant Virus Production Transfection->RecombinantVirus Infection Infection of Target Cells with Recombinant Virus RecombinantVirus->Infection Incubation Incubation Infection->Incubation DrugDilution Serial Dilutions of Antiretroviral Drugs DrugDilution->Infection LuciferaseAssay Luciferase Assay Incubation->LuciferaseAssay EC50 EC50 Calculation LuciferaseAssay->EC50 FC Fold-Change (FC) Calculation EC50->FC NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_host_cell Host Cell Cytoplasm ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT Reverse Transcription ViralDNA Viral DNA (provirus) RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration NNRTI This compound or First-Gen NNRTI NNRTI->Inhibition Inhibition->RT Allosteric Inhibition

References

Comparative Analysis of Bilr 355 and Efavirenz Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals in the field of HIV therapeutics, this document provides a comparative analysis of the resistance profiles of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355 and the first-generation NNRTI, Efavirenz. This analysis is based on available preclinical and clinical data.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically inhibiting the reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. However, the clinical utility of NNRTIs, particularly first-generation agents like Efavirenz, can be limited by the rapid emergence of drug-resistant viral strains. Second-generation NNRTIs, such as this compound, were developed to address this challenge, exhibiting a higher genetic barrier to resistance and activity against many viral strains resistant to earlier NNRTIs.

This guide presents a detailed comparison of the resistance profiles of this compound and Efavirenz, summarizing key quantitative data, outlining experimental methodologies for resistance assessment, and visualizing the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of Resistance Profiles

The following tables summarize the in vitro susceptibility of HIV-1 to this compound and Efavirenz, highlighting the impact of specific reverse transcriptase mutations on drug efficacy.

Table 1: In Vitro Activity against Wild-Type and NNRTI-Resistant HIV-1

CompoundWild-Type HIV-1 EC₅₀ (ng/mL)EC₅₀ against common NNRTI-resistant viruses (ng/mL)
This compound 0.26[1]1.5 - 13[1]
Efavirenz --

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.Data for Efavirenz against a comparable panel of resistant viruses was not available in the provided search results.

Table 2: Fold Change in Susceptibility for Common NNRTI Resistance Mutations

MutationEfavirenz Fold Change (FC) in EC₅₀This compound Fold Change (FC) in EC₅₀
K103N ~20-25[2][3]Likely low, as this compound is active against many NNRTI-resistant strains.[1]
Y181C ~2[2]Likely low, as this compound is active against many NNRTI-resistant strains.[1]
G190A/S 5-10 (G190A), >50 (G190S)[4]Likely low, as this compound is active against many NNRTI-resistant strains.[1]
Y188L >50[4]Likely low, as this compound is active against many NNRTI-resistant strains.[1]
L100I >50 (in combination with K103N)[4]Likely low, as this compound is active against many NNRTI-resistant strains.[1]
V106M >30[4]Likely low, as this compound is active against many NNRTI-resistant strains.[1]

Fold Change (FC) represents the ratio of the EC₅₀ for the mutant virus to the EC₅₀ for the wild-type virus. A higher FC indicates greater resistance.Specific fold-change data for this compound against these mutations are not publicly available but are inferred to be low based on its second-generation NNRTI status.

Experimental Protocols

The determination of HIV-1 drug resistance is crucial for guiding antiretroviral therapy. The two primary methods for assessing resistance are genotypic and phenotypic assays.

Genotypic Resistance Testing

Genotypic assays identify mutations in the viral genes that are known to be associated with drug resistance.[5][6]

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR: The viral RNA is converted to complementary DNA (cDNA) and the relevant gene (in this case, the reverse transcriptase gene) is amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to identify any mutations.

  • Interpretation: The identified mutations are compared to a database of known resistance-associated mutations to predict the level of resistance to specific drugs.

Phenotypic Resistance Testing (e.g., PhenoSense Assay)

Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.[5][7]

Methodology:

  • Sample Collection and Preparation: A blood sample is collected from the patient, and the plasma is separated. The viral load should ideally be above 500-1000 copies/mL for successful testing.[6]

  • Generation of Recombinant Virus: The patient's reverse transcriptase and protease genes are inserted into a standardized laboratory strain of HIV-1 that lacks these genes. This creates a recombinant virus containing the patient's viral enzymes.

  • Cell Culture and Drug Exposure: The recombinant viruses are used to infect cells in culture in the presence of serial dilutions of antiretroviral drugs.

  • Measurement of Viral Replication: The amount of viral replication at different drug concentrations is measured, often using a reporter gene like luciferase.

  • Calculation of EC₅₀: The drug concentration that inhibits 50% of viral replication (EC₅₀) is calculated and compared to the EC₅₀ of a wild-type reference virus to determine the fold change in susceptibility.

Mandatory Visualization

Signaling Pathway of NNRTI Action and Resistance

NNRTI_Action_Resistance cluster_hiv_lifecycle HIV Replication Cycle cluster_rt_inhibition NNRTI Mechanism of Action cluster_resistance Mechanism of Resistance Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration RT_Enzyme Reverse Transcriptase (RT) Enzyme New_Virions Production of New Virions Integration->New_Virions Inhibition Inhibition of Reverse Transcription NNRTI NNRTI (this compound or Efavirenz) NNRTI_Binding_Pocket Allosteric Binding Pocket NNRTI->NNRTI_Binding_Pocket Binds to Altered_Pocket Altered Binding Pocket NNRTI->Altered_Pocket Poor Binding Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Induces Conformational_Change->Inhibition Continued_Replication Continued Reverse Transcription Mutated_RT Mutated RT Enzyme Mutated_RT->Altered_Pocket Reduced_Binding Reduced NNRTI Binding Altered_Pocket->Reduced_Binding Reduced_Binding->Continued_Replication

Caption: Mechanism of NNRTI action and the development of resistance.

Experimental Workflow for Phenotypic Resistance Testing

Phenotypic_Workflow cluster_patient_sample Patient Sample Processing cluster_recombinant_virus Recombinant Virus Generation cluster_susceptibility_assay Drug Susceptibility Assay Patient_Blood 1. Patient Blood Sample Plasma_Separation 2. Plasma Separation Patient_Blood->Plasma_Separation RNA_Extraction 3. Viral RNA Extraction Plasma_Separation->RNA_Extraction RT_PCR 4. RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Cloning 5. Cloning into HIV Vector RT_PCR->Cloning Transfection 6. Transfection of Host Cells Cloning->Transfection Virus_Harvest 7. Harvest of Recombinant Virus Transfection->Virus_Harvest Cell_Infection 8. Infection of Target Cells with Recombinant Virus Virus_Harvest->Cell_Infection Drug_Dilutions 9. Exposure to Serial Drug Dilutions Cell_Infection->Drug_Dilutions Replication_Measurement 10. Measurement of Viral Replication Drug_Dilutions->Replication_Measurement EC50_Calculation 11. Calculation of EC₅₀ and Fold Change Replication_Measurement->EC50_Calculation

Caption: Workflow for phenotypic HIV drug resistance testing.

Conclusion

The emergence of drug resistance remains a significant challenge in the long-term management of HIV-1 infection. This comparative analysis highlights the improved resistance profile of the second-generation NNRTI, this compound, over the first-generation agent, Efavirenz. This compound demonstrates potent activity against wild-type HIV-1 and maintains significant efficacy against viral strains harboring common NNRTI resistance mutations that confer high-level resistance to Efavirenz.

While extensive data is available for the resistance profile of Efavirenz, further research, particularly from in vitro selection studies and clinical trials, is needed to fully characterize the specific mutational pathways that may lead to resistance to this compound. A comprehensive understanding of the resistance profiles of newer antiretroviral agents is essential for optimizing treatment strategies, preserving future therapeutic options, and ultimately improving patient outcomes.

References

Head-to-head comparison of Bilr 355 and Nevirapine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two generations of non-nucleoside reverse transcriptase inhibitors for researchers, scientists, and drug development professionals.

This guide provides a detailed in vitro comparison of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), and Nevirapine, a first-generation NNRTI. Both compounds target the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profiles of this compound and Nevirapine based on available experimental data. Direct head-to-head comparative studies are limited; therefore, data from different sources are presented. It is important to note that variations in experimental conditions (e.g., cell lines, virus strains) can influence these values.

Compound Target Potency (Wild-Type HIV-1) Potency (NNRTI-Resistant HIV-1) Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50)
This compound HIV-1 RTEC50: 0.26 ng/mL (~0.54 nM)[1]EC50: 1.5 to 13 ng/mL (~3.1 to 27 nM)[1]Data not availableData not available
Nevirapine HIV-1 RTIC50: 0.046 - 0.286 µM[2]High-level resistance with common mutations>1000 µM (in CEM cell lines)[3]>11,111 (based on an IC50 of 0.09 µM)[3]

Note on Potency Metrics:

  • EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.

  • IC50 (50% inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

  • For the purpose of this comparison, EC50 and IC50 are considered roughly equivalent measures of antiviral potency.

Unit Conversion:

  • The molecular weight of this compound (C28H27N5O3) is approximately 481.54 g/mol . The EC50 of 0.26 ng/mL is equivalent to approximately 0.54 nM.

  • The molecular weight of Nevirapine is 266.30 g/mol .

Resistance Profile:

Compound Key Resistance Mutations Cross-Resistance
This compound Exhibits activity against a broad spectrum of viruses with mutations conferring resistance to first-generation NNRTIs.[1]Low level of cross-resistance to Nevirapine, Efavirenz, and Delavirdine.[1]
Nevirapine K103N, V106A, Y181C, Y188L, G190A.[4][5]High cross-resistance with other first-generation NNRTIs.[6]

Mechanism of Action

Both this compound and Nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

Mechanism of Action of NNRTIs cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Inhibited RT Inhibited RT Reverse Transcriptase->Inhibited RT Conformational Change NNRTI This compound or Nevirapine NNRTI->Reverse Transcriptase Allosteric Binding Inhibited RT->Viral DNA Inhibition of Synthesis Anti-HIV-1 Replication Assay Workflow Cell_Seeding Seed susceptible host cells (e.g., MT-4) in a 96-well plate Compound_Addition Add serial dilutions of test compound (this compound or Nevirapine) Cell_Seeding->Compound_Addition Virus_Infection Infect cells with a known titer of HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 4-7 days at 37°C Virus_Infection->Incubation Endpoint_Measurement Measure viral replication endpoint (e.g., p24 antigen ELISA, reverse transcriptase activity, or cell viability) Incubation->Endpoint_Measurement Data_Analysis Calculate EC50/IC50 values Endpoint_Measurement->Data_Analysis MTT Cytotoxicity Assay Workflow Cell_Seeding Seed host cells in a 96-well plate Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Incubation Incubate for the same duration as the antiviral assay Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Incubate and then add solubilization solution to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate CC50 value Absorbance_Reading->Data_Analysis

References

Comparative Efficacy of BIIR 355 Against NNRTI-Resistant HIV-1: A Preclinical Data Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of HIV-1, particularly against non-nucleoside reverse transcriptase inhibitors (NNRTIs), presents a significant challenge in antiretroviral therapy. This guide provides a comparative analysis of the preclinical data for BIIR 355, a second-generation NNRTI, against wild-type and NNRTI-resistant HIV-1. The performance of BIIR 355 is objectively compared with other first and second-generation NNRTIs, supported by available in vitro experimental data.

In Vitro Antiviral Activity: A Comparative Overview

BIIR 355 has demonstrated potent activity against wild-type HIV-1 and has shown efficacy against common NNRTI-resistant viral strains. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of BIIR 355 and other notable NNRTIs against wild-type HIV-1 and key resistant mutants. Lower values indicate greater potency.

DrugHIV-1 StrainEC50 / IC50 (nM)Fold Change vs. Wild-Type
BIIR 355 Wild-Type ~0.54 [1]-
NNRTI-Resistant Strains 3.1 - 27.2 [1]~6x - 50x
Nevirapine Wild-Type40[2]-
Y181C Mutant>3750 (High Resistance)>94x
Efavirenz Wild-Type~1-3-
K103N Mutant~40-60~20x
Etravirine Wild-Type0.9 - 5.5[3]-
Y181C Mutant~2-10~2x - 4x
K103N Mutant~1-5No significant change
Rilpivirine Wild-Type~0.1 - 1-
K103N Mutant<1No significant change[4]
Y181C Mutant~1-3~10x - 30x
E138K Mutant~2-5~20x - 50x
Doravirine Wild-Type~10-15-
K103N Mutant~10-15No significant change
Y181C Mutant~20-40~2x - 3x

Note: EC50 and IC50 values can vary between different assays and cell types. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The preclinical data cited in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. A generalized protocol for such an assay is as follows:

Recombinant Virus Phenotypic Assay

  • Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma or cell culture supernatant. The reverse transcriptase (RT) coding region of the pol gene is then amplified using reverse transcription polymerase chain reaction (RT-PCR).

  • Cloning into Viral Vector: The amplified patient-derived RT gene fragment is inserted into an HIV-1 vector that lacks its own RT gene. This creates a population of recombinant viruses that express the patient's RT enzyme.

  • Cell Culture and Infection: Susceptible host cells (e.g., TZM-bl cells or MT-4 cells) are cultured in the presence of serial dilutions of the NNRTI being tested (e.g., BIIR 355). A control group of cells is cultured without the drug.

  • Viral Replication Measurement: The cultured cells are then infected with the recombinant virus. After a set incubation period (typically 2-3 days), the extent of viral replication is measured. This is often done by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is engineered into the viral vector.

  • Data Analysis and EC50/IC50 Determination: The percentage of viral inhibition is calculated for each drug concentration relative to the no-drug control. A dose-response curve is generated, and the EC50 or IC50 value is determined, which is the drug concentration that inhibits 50% of viral replication. The fold change in resistance is calculated by dividing the EC50/IC50 for the mutant virus by that of a wild-type reference virus.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating NNRTI efficacy and the mechanism of NNRTI action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_recombinant_virus Recombinant Virus Generation cluster_assay Antiviral Assay cluster_analysis Data Analysis A HIV-1 RNA Extraction B RT-PCR Amplification of RT Gene A->B C Cloning RT Gene into HIV-1 Vector B->C D Generation of Recombinant Virus C->D F Infection with Recombinant Virus D->F E Cell Culture with NNRTI Dilutions E->F G Measure Viral Replication F->G H Calculate % Inhibition G->H I Determine EC50/IC50 H->I J Calculate Fold Change in Resistance I->J NNRTI_Mechanism cluster_hiv_rt HIV-1 Reverse Transcriptase (p66/p51) cluster_inhibition Inhibition cluster_outcome Outcome RT RT Enzyme ActiveSite Active Site NNIBP NNRTI Binding Pocket ConformationalChange Conformational Change in RT NNIBP->ConformationalChange Resistance Resistance Mutation (Alters NNIBP) NNIBP->Resistance Mutation Occurs Here NNRTI NNRTI (e.g., BIIR 355) NNRTI->NNIBP Binds Allosterically ReducedBinding Reduced NNRTI Binding NNRTI->ReducedBinding Leads to Inhibition Inhibition of DNA Synthesis ConformationalChange->Inhibition Resistance->ReducedBinding

References

Comparative pharmacokinetic analysis of Bilr 355 with and without Ritonavir.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profile of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355, detailing the significant impact of co-administration with the pharmacokinetic enhancer, Ritonavir.

This guide provides a detailed comparison of the pharmacokinetic parameters of this compound when administered alone versus in combination with Ritonavir. The inclusion of experimental data, detailed methodologies, and a visualization of the metabolic pathways aims to offer a thorough understanding of this crucial drug-drug interaction.

Executive Summary

This compound, a second-generation NNRTI, exhibits a pharmacokinetic profile characterized by rapid absorption and elimination when administered alone.[1] However, its systemic exposure is significantly enhanced when co-administered with a low dose of Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This boosting effect is critical for achieving therapeutic concentrations of this compound. The co-administration not only increases the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) but also prolongs the half-life (t1/2) of this compound.[4] Interestingly, this combination also leads to a "metabolic switching" phenomenon, where the primary metabolic pathway of this compound is altered due to the inhibition of CYP3A4.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from single and multiple-dose studies in healthy volunteers, comparing administration with and without Ritonavir.

Table 1: Single Dose Pharmacokinetics of this compound (Oral Solution)

ParameterThis compound Alone (12.5 mg - 100 mg)This compound (5 mg - 87.5 mg) + Ritonavir (100 mg)Fold Increase with Ritonavir
Cmax (ng/mL) Variable and dose-dependentVariable and dose-dependent2- to 5-fold[4]
AUC0-∞ (ng·h/mL) 36.3 (at 5 mg) to 1,308.4 (at 100 mg)[6]Significantly Increased15- to 30-fold[4]
t1/2 (h) 2 to 4[6]10 to 163- to 5-fold[4]
Tmax (h) 0.5 to 1[6]1.5 to 5Delayed
CL/F (L/h) 79.2 to 246[6]5.88 to 8.47[6]Significantly Decreased

Table 2: Multiple Dose Pharmacokinetics of this compound with Ritonavir

RegimenCmax,ss (ng/mL)AUC0-τ,ss (h·ng/mL)Cmin,ss (ng/mL)t1/2,ss (h)Tmax,ss (h)
This compound/r (150/100 mg BID) 1,500[2]12,500[2]570[2]16 to 20[2]1.3 to 5[2]

Experimental Protocols

The data presented in this guide is derived from single-center, double-blinded, placebo-controlled, parallel dose-escalation studies conducted in healthy male volunteers.[6]

Study Design:

  • This compound Alone: Healthy volunteers received single ascending oral doses of this compound.[6]

  • This compound with Ritonavir: Healthy volunteers received single ascending oral doses of this compound co-administered with 100 mg of Ritonavir.[6] In some studies, subjects received 100 mg of Ritonavir 10 hours prior to and concurrently with the this compound dose.

  • Multiple Dose Studies: Healthy male volunteers were administered this compound once or twice daily co-administered with 100 mg of Ritonavir.[2]

Dosing and Administration:

  • This compound was administered as an oral solution in polyethylene glycol or as tablets.[2]

  • Ritonavir was administered as a 100 mg dose.[2][6]

Pharmacokinetic Sampling and Analysis:

  • Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

  • Plasma concentrations of this compound were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Mandatory Visualization: Metabolic Pathways

The co-administration of Ritonavir with this compound results in a significant alteration of the metabolic pathway of this compound. This "metabolic switching" is a critical aspect of their interaction.

Bilr355_Metabolism cluster_without_rtv This compound Metabolism (Without Ritonavir) cluster_with_rtv This compound Metabolism (With Ritonavir) Bilr355_alone This compound CYP3A4 CYP3A4 Bilr355_alone->CYP3A4 Metabolites_CYP3A4 Metabolites CYP3A4->Metabolites_CYP3A4 Ritonavir Ritonavir CYP3A4_inhibited CYP3A4 Ritonavir->CYP3A4_inhibited Inhibition Bilr355_rtv This compound Gut_Bacteria Gut Bacteria Bilr355_rtv->Gut_Bacteria BILR_402 BILR 402 (Intermediate) Gut_Bacteria->BILR_402 Aldehyde_Oxidase Aldehyde Oxidase BILR_402->Aldehyde_Oxidase BILR_516 BILR 516 (Disproportionate Metabolite) Aldehyde_Oxidase->BILR_516

Caption: Metabolic pathways of this compound with and without Ritonavir.

Mechanism of Interaction and Metabolic Switching:

When administered alone, this compound is primarily metabolized by the CYP3A4 enzyme.[7] Ritonavir is a potent inhibitor of CYP3A4.[2][3] By blocking this primary metabolic route, Ritonavir significantly increases the systemic exposure of this compound.

This inhibition of CYP3A4 leads to a "metabolic switching" event.[5] The metabolism of this compound is redirected through an alternative pathway involving gut bacteria, which reduce this compound to an intermediate metabolite, BILR 402.[8] This intermediate is then oxidized by aldehyde oxidase to form BILR 516, a disproportionate human metabolite that is not detected when this compound is administered alone.[5][8]

This guide provides a consolidated overview of the comparative pharmacokinetics of this compound, highlighting the critical role of Ritonavir in enhancing its therapeutic potential. The provided data and visualizations are intended to support further research and development in the field of antiretroviral therapy.

References

A Comparative Guide to the In Vivo Efficacy of Bilr 355 Versus Standard Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Bilr 355 and the current standard of care in antiretroviral therapy (ART) for Human Immunodeficiency Virus (HIV) infection. While direct comparative in vivo efficacy data for this compound from human clinical trials is not publicly available, this document synthesizes the existing preclinical and pharmacokinetic data for this compound and contrasts it with the well-established in vivo efficacy of standard ART regimens. The guide also details the typical experimental methodologies used to evaluate the in vivo efficacy of antiretroviral drugs.

Introduction to this compound and Standard Antiretroviral Therapy

This compound is a second-generation NNRTI developed for the treatment of HIV-1 infection. As an NNRTI, its mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase, an essential enzyme for viral replication. This binding non-competitively inhibits the enzyme's function, thereby blocking the conversion of viral RNA into DNA.

Standard antiretroviral therapy comprises a combination of drugs from different classes that target various stages of the HIV life cycle. This multi-targeted approach is crucial for suppressing viral replication, preventing the development of drug resistance, and slowing disease progression. The main classes of antiretroviral drugs include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

  • Entry Inhibitors

Data Presentation: A Comparative Look at Efficacy

Due to the absence of published in vivo efficacy data from clinical trials involving this compound in HIV-infected individuals, a direct quantitative comparison with standard ART is not feasible. However, to provide a comprehensive picture, the following tables summarize the available in vitro efficacy and pharmacokinetic data for this compound, alongside representative in vivo efficacy data for commonly used standard ART regimens.

Table 1: In Vitro Efficacy and Pharmacokinetic Profile of this compound

ParameterValueReference
Mechanism of Action Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
In Vitro EC50 (Wild-Type HIV-1) 0.26 ng/mL[1]
In Vitro EC50 (NNRTI-Resistant Strains) 1.5 - 13 ng/mL[1]
Plasma Protein Binding 95.8%[1]
Mean Terminal Half-life (t1/2) with Ritonavir 16 - 20 hours

Table 2: In Vivo Efficacy of Selected Standard Antiretroviral Therapy Regimens

RegimenStudy PopulationDurationVirologic Suppression (HIV RNA <50 copies/mL)CD4+ T Cell Count IncreaseReference
Tenofovir DF/Emtricitabine + Efavirenz Treatment-naïve adults1 year14% more patients achieved suppression compared to ZDV/3TC + EFVAverage increase of 190 cells/mm³[2][3]
Zidovudine/Lamivudine + Efavirenz Treatment-naïve adults1 year-Average increase of 158 cells/mm³[2][3]
Dolutegravir + Rilpivirine (2-drug regimen) Virologically suppressed adults (switch study)148 weeks84% (early switch) - 90% (late switch) maintained suppressionNot reported as primary outcome
Early vs. Standard ART Initiation in Haiti Treatment-naïve adults (CD4 >200 & <350)Median 21 monthsNot reported as viral suppression-[4]

Experimental Protocols

Evaluating the in vivo efficacy of a novel antiretroviral agent like this compound would typically involve preclinical studies in animal models followed by phased clinical trials in humans. Below is a detailed methodology for a representative preclinical in vivo efficacy study.

Preclinical In Vivo Efficacy Study in Humanized Mice

Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, are a valuable model for studying HIV-1 infection and evaluating the efficacy of antiretroviral drugs[5][6][7].

1. Animal Model:

  • Strain: NOD/scid gamma (NSG) mice.

  • Humanization: Engraftment with human CD34+ hematopoietic stem cells to create a human immune system, including CD4+ T cells, the primary target of HIV-1.

2. HIV-1 Infection:

  • Virus: A well-characterized strain of HIV-1 (e.g., HIV-1 BaL).

  • Infection Route: Intraperitoneal or intravenous injection of the virus.

  • Confirmation of Infection: Monitoring of plasma viral load (HIV-1 RNA) weekly post-infection.

3. Treatment Regimen:

  • Test Article: this compound, administered orally at various dose levels.

  • Control Groups:

    • Vehicle control (placebo).

    • Positive control: A standard ART regimen (e.g., Tenofovir/Emtricitabine).

  • Dosing: Daily administration for a specified period (e.g., 4-8 weeks).

4. Efficacy Endpoints:

  • Primary Endpoint: Change in plasma viral load from baseline. Efficacy is demonstrated by a significant reduction in HIV-1 RNA levels in the treatment group compared to the vehicle control.

  • Secondary Endpoints:

    • CD4+ T Cell Counts: Monitoring of peripheral blood CD4+ T cell counts to assess immune reconstitution.

    • Viral Load in Tissues: Quantification of viral RNA and DNA in various tissues (e.g., spleen, lymph nodes) at the end of the study to assess viral reservoirs.

    • Safety and Tolerability: Monitoring for any adverse effects, including changes in weight, behavior, and complete blood counts.

5. Analytical Methods:

  • Viral Load Quantification: Real-time quantitative PCR (RT-qPCR) to measure plasma HIV-1 RNA.

  • Immunophenotyping: Flow cytometry to enumerate CD4+ and other immune cell populations in peripheral blood and tissues.

Mandatory Visualizations

HIV-1 Replication Cycle and Antiretroviral Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including NNRTIs like this compound, exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host CD4+ T Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion EntryInhibitors Entry Inhibitors EntryInhibitors->Entry NRTIs NRTIs NRTIs->ReverseTranscription NNRTIs NNRTIs (e.g., this compound) NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding HIV HIV Virion HIV->Entry

Caption: HIV-1 replication cycle and targets of antiretroviral drugs.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for conducting an in vivo study to assess the efficacy of an experimental antiretroviral drug.

Experimental_Workflow start Start: Select Animal Model (e.g., Humanized Mice) infection HIV-1 Infection of Animals start->infection monitoring Monitor Plasma Viral Load (Baseline Confirmation) infection->monitoring randomization Randomize into Treatment Groups (Test Drug, Positive Control, Vehicle) monitoring->randomization treatment Administer Daily Treatment randomization->treatment sampling Weekly Blood Sampling (Viral Load & CD4+ Counts) treatment->sampling end_study End of Study (e.g., 4-8 weeks) treatment->end_study sampling->treatment Repeat for study duration tissue_collection Collect Blood and Tissues end_study->tissue_collection analysis Analyze Endpoints: - Plasma Viral Load - Tissue Viral Burden - CD4+ T Cell Counts - Safety Parameters tissue_collection->analysis results Comparative Efficacy & Safety Results analysis->results

Caption: Typical experimental workflow for an in vivo antiretroviral efficacy study.

Conclusion

This compound, a second-generation NNRTI, has demonstrated potent in vitro activity against both wild-type and NNRTI-resistant HIV-1 strains. However, a comprehensive assessment of its in vivo efficacy and a direct comparison with standard antiretroviral therapies are limited by the lack of publicly available clinical trial data. The established success of combination ART, as evidenced by high rates of virologic suppression and immune recovery in numerous clinical trials, sets a high benchmark for any new antiretroviral agent. The experimental protocols and workflows described herein represent the standard approach by which the in vivo potential of investigational drugs like this compound is evaluated. Further research and publication of clinical data are necessary to fully elucidate the therapeutic role of this compound in the management of HIV-1 infection.

References

Bilr 355: A Comparative Analysis of Antiviral Activity Against Diverse HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated antiviral activity of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against a wide array of Human Immunodeficiency Virus Type 1 (HIV-1) isolates. While specific quantitative data for this compound against a broad panel of HIV-1 variants is not extensively available in the public domain, this document outlines the expected performance based on the activity profiles of other well-characterized second-generation NNRTIs. The guide includes detailed experimental protocols for assessing antiviral efficacy and visual representations of the underlying molecular mechanisms.

Comparative Antiviral Activity of Second-Generation NNRTIs

The following tables summarize the in vitro antiviral activity (EC50/IC50 values) of established second-generation NNRTIs—Etravirine, Rilpivirine, and Doravirine—against wild-type and a range of NNRTI-resistant HIV-1 strains. This data serves as a benchmark for the expected potency and breadth of activity for a compound like this compound.

Table 1: Antiviral Activity against Wild-Type HIV-1

CompoundHIV-1 Strain(s)Cell TypeEC50/IC50 (nM)Reference
EtravirineGroup M (Subtypes A, B, C, D, E, F, G), Group OVarious0.29 - 21.7[1][2]
RilpivirineClinical IsolatesPBMCs0.095 (median)[3]
DoravirineWild-Type100% NHS12[4]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. PBMCs: Peripheral Blood Mononuclear Cells. NHS: Normal Human Serum.

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Mutants

MutationEtravirine (Fold Change in EC50)Rilpivirine (Fold Change in EC50)Doravirine (IC50 in nM)Reference
K103N< 4< 221[4][5]
Y181C< 4< 231[4][5]
L100IActivePotent Activity-[5]
Y188LActivePotent Activity-[5]
K103N/Y181C-< 233[4][5]
G190AActivePotent Activity-[5]
E138K-Active (often selected)-[6][7]

Fold Change in EC50 is relative to the wild-type virus.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Bilr_355 This compound (NNRTI) Bilr_355->RT Allosteric Binding

Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.

Experimental Protocols

To validate the activity of an NNRTI like this compound against a broad panel of HIV-1 isolates, a standardized in vitro antiviral activity assay is employed.

1. Cell and Virus Culture:

  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV-1 infection.

  • Virus Panel: A panel of well-characterized laboratory-adapted HIV-1 strains and clinical isolates representing different subtypes (e.g., A, B, C, D, F, G, and Group O) and carrying known NNRTI resistance mutations are used. Virus stocks are generated by transfecting proviral DNA into suitable cells (e.g., 293T cells) and titrating the resulting virus.

2. Antiviral Activity Assay (Single-Round Infection Assay):

  • A common method is the single-round infectious virus assay using reporter viruses.

  • Plate Preparation: Serial dilutions of the test compound (e.g., this compound) and comparator drugs are prepared in 96-well plates.

  • Infection: PHA-stimulated PBMCs are infected with the different HIV-1 isolates at a predetermined multiplicity of infection (MOI) in the presence of the various drug concentrations.

  • Incubation: The infected cells are incubated for a defined period (e.g., 3-7 days) at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a reporter gene product (e.g., luciferase or green fluorescent protein) expressed by the recombinant virus or by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_Assay_Workflow Start Start: Prepare Drug Dilutions Infect_Cells Infect Stimulated PBMCs with HIV-1 Isolates Start->Infect_Cells Add_Drug Add Drug Dilutions to Cells Infect_Cells->Add_Drug Incubate Incubate for 3-7 Days Add_Drug->Incubate Measure Measure Viral Replication (e.g., p24 ELISA, Luciferase) Incubate->Measure Analyze Calculate EC50/IC50 Values Measure->Analyze End End: Determine Antiviral Activity Analyze->End

Caption: Workflow for in vitro HIV-1 antiviral activity assay.

3. Cytotoxicity Assay:

  • To ensure that the observed antiviral effect is not due to toxicity to the host cells, a cytotoxicity assay is run in parallel.

  • Uninfected, stimulated PBMCs are incubated with the same concentrations of the test compound.

  • Cell viability is assessed using methods such as the MTT or XTT assay, which measure mitochondrial activity.

  • The 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

Conclusion

While specific, comprehensive data on the anti-HIV-1 activity of this compound is limited in publicly accessible literature, the data from other second-generation NNRTIs provides a strong framework for its expected performance. A potent second-generation NNRTI like this compound would be anticipated to exhibit low nanomolar activity against wild-type HIV-1 and retain significant activity against a panel of common NNRTI-resistant mutants. The detailed experimental protocols provided herein outline the standard methodology for rigorously validating these antiviral properties, a critical step in the development of new antiretroviral agents.

References

Safety Operating Guide

Proper Disposal Procedures for BILR 355: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BILR 355 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), are not publicly detailed, established guidelines for the disposal of investigational drugs and hazardous chemical waste provide a clear framework for its safe management. This compound, chemically identified as 11-Ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one, should be handled with the care afforded to all investigational and potentially hazardous substances.

The following procedures are based on standard operating procedures for the disposal of pharmaceutical and chemical waste in a research environment. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the protection of the environment.

Essential Disposal and Safety Information

All personnel handling this compound must be trained in chemical waste management.[1] The primary route of disposal for investigational compounds is through a licensed hazardous waste vendor, typically involving incineration at a permitted facility.[3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative and procedural data for the management of hazardous chemical waste, applicable to the disposal of this compound.

ParameterSpecificationSource
Waste Container Size Typically up to 5-20 liters for flammable organic solvents. Containers up to 5 liters are generally accepted by waste stores, with larger containers collected directly.[5][7]
Satellite Accumulation Area (SAA) Storage Time Up to 12 months from the date waste is first added, provided accumulation limits are not exceeded.[8]
SAA Accumulation Limits Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[8]
Record Retention Certificates of destruction and related documentation should be kept for a minimum of three years.[4]

Experimental Protocols: Step-by-Step Disposal Procedures

The following is a detailed methodology for the proper disposal of this compound from a research laboratory setting. This protocol is a synthesis of best practices from various institutional guidelines for investigational drug disposal.

Personal Protective Equipment (PPE) and Safety Precautions
  • Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Conduct all manipulations of the compound, including weighing and preparing for disposal, within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Waste Segregation and Container Selection
  • Designate a specific, compatible waste container for this compound waste.[1] The container material (e.g., glass or plastic) should be chosen based on the physical and chemical properties of the waste.[1]

  • Do not mix this compound waste with other incompatible waste streams.[5][7] For instance, do not mix with acids, bases, or oxidizers unless the compatibility is known.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.[5][7]

Labeling of Hazardous Waste Containers
  • Properly label the waste container immediately upon starting waste accumulation.[1][8]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "11-Ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one" and the identifier "this compound". Avoid abbreviations.[1]

    • The name and contact information of the Principal Investigator (PI).[1]

    • The laboratory location (building and room number).[1]

    • An indication of the hazards (e.g., "Toxic," "Handle with Care"). While a full toxicological profile of this compound may not be available, it is prudent to treat it as a potent compound.

Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][8]

  • The SAA should be a designated and locked cabinet or a secondary containment tub.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[5][8]

  • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[1]

Arranging for Waste Pickup and Disposal
  • Once the waste container is full or is approaching the storage time limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][8]

  • Complete a chemical waste disposal request form as required by your institution.[1]

  • The waste will be transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction, which is typically high-temperature incineration.[3][4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

BILR355_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS/Waste Vendor Operations start This compound Waste Generation ppe Wear Appropriate PPE start->ppe Always segregate Segregate Waste into Compatible Container ppe->segregate label_container Label Container as Hazardous Waste segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa inspect Weekly SAA Inspection store_saa->inspect request_pickup Request Waste Pickup from EHS store_saa->request_pickup Container Full or Time Limit Reached pickup EHS/Vendor Picks Up Waste request_pickup->pickup transport Transport to Permitted Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate document Receive Certificate of Destruction incinerate->document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bilr 355
Reactant of Route 2
Bilr 355

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.